Product packaging for Vecuronium Bromide(Cat. No.:CAS No. 50700-72-6)

Vecuronium Bromide

Cat. No.: B1682834
CAS No.: 50700-72-6
M. Wt: 637.7 g/mol
InChI Key: VEPSYABRBFXYIB-PWXDFCLTSA-M
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Description

Vecuronium bromide is the organic bromide salt of a 5alpha-androstane compound having 3alpha-acetoxy-, 17beta-acetoxy-, 2beta-piperidinino- and 16beta-N-methylpiperidinium substituents. It has a role as a nicotinic antagonist, a neuromuscular agent and a muscle relaxant. It is a quaternary ammonium salt and an organic bromide salt. It contains a vecuronium. It is functionally related to a 5alpha-androstane.
This compound is the bromide salt form of vecuronium, a synthetic steroid derivative of the naturally occurring alkaloids of curare with a muscle relaxant property. This compound competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This leads to skeletal muscle relaxation and paralysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984. This drug has a black box warning from the FDA.
Monoquaternary homolog of PANCURONIUM. A non-depolarizing neuromuscular blocking agent with shorter duration of action than pancuronium. Its lack of significant cardiovascular effects and lack of dependence on good kidney function for elimination as well as its short duration of action and easy reversibility provide advantages over, or alternatives to, other established neuromuscular blocking agents.
See also: Vecuronium (has active moiety);  Pancuronium (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H57BrN2O4 B1682834 Vecuronium Bromide CAS No. 50700-72-6

Properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPSYABRBFXYIB-PWXDFCLTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023736
Record name Vecuronium bromide
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Molecular Weight

637.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50700-72-6
Record name Vecuronium
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vecuronium bromide [USAN:USP:INN:BAN:JAN]
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Record name Vecuronium bromide
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Record name Vecuronium bromide
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Record name VECURONIUM BROMIDE
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Foundational & Exploratory

Crystallographic Insights into Vecuronium Bromide Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth crystallographic analysis of key intermediates in the synthesis of vecuronium bromide, a widely used neuromuscular blocking agent. By understanding the three-dimensional structure of these precursor molecules, researchers can gain valuable insights into the stereochemical control of the synthesis, potentially leading to improved reaction yields and purity of the final active pharmaceutical ingredient (API). This document summarizes quantitative crystallographic data, details experimental methodologies, and presents a visual representation of the synthetic pathway.

Introduction to this compound and its Synthesis

This compound is a monoquaternary aminosteroid that functions as a non-depolarizing neuromuscular blocking agent.[1] Its synthesis is a multi-step process that begins with commercially available epiandrosterone (3β-hydroxy-5α-androstan-17-one).[2][3] The stereochemistry of the final molecule is critical to its pharmacological activity, and thus, careful control and characterization of the intermediates are paramount. A pivotal intermediate, for which detailed crystallographic data is available, is 2β,16β-bispiperidino-5α-androstane-3α,17β-diol.[3] The structural analysis of this compound provides unambiguous confirmation of the stereocenters early in the synthetic route.[3]

Crystallographic Data of a Key Intermediate

The structural and stereochemical characterization of the advanced synthetic intermediate, 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, was achieved through single-crystal X-ray diffraction.[3] This analysis is crucial as it confirms the configuration of all stereocenters that are present in the final this compound molecule.[3]

Table 1: Crystal Data and Structure Refinement for 2β,16β-bispiperidino-5α-androstane-3α,17β-diol.

ParameterValue
Empirical formulaC29H50N2O2
Formula weight458.71
Temperature293(2) K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensionsa = 11.163(1) Å, α = 90°
b = 10.998(1) Å, β = 103.11(1)°
c = 12.062(1) Å, γ = 90°
Volume1441.3(2) ų
Z2
Density (calculated)1.058 Mg/m³
Absorption coefficient0.499 mm⁻¹
F(000)508
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection4.1 to 68.5°
Index ranges-13<=h<=13, -13<=k<=13, -14<=l<=14
Reflections collected5236
Independent reflections4897 [R(int) = 0.021]
Completeness to theta = 68.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4897 / 1 / 307
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.039, wR2 = 0.101
R indices (all data)R1 = 0.041, wR2 = 0.103
Absolute structure parameter0.2(3)
Largest diff. peak and hole0.16 and -0.15 e.Å⁻³

Data sourced from Ciceri et al. (2021).[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound intermediates and the subsequent crystallographic analysis.

Synthesis of this compound Intermediates

The synthesis of this compound from epiandrosterone involves a series of chemical transformations. A representative synthetic scheme is outlined below, with a focus on the formation of the crystallographically characterized intermediate.[4]

Synthesis Workflow:

This compound Synthesis Epiandrosterone Epiandrosterone Intermediate_1 3-O-tosyl-epiandrosterone Epiandrosterone->Intermediate_1 p-TsCl, Pyridine Intermediate_2 5α-androst-2-en-17-one Intermediate_1->Intermediate_2 LiBr, Li2CO3, DMF Intermediate_3 2α,3α-epoxy-5α-androstan-17-one Intermediate_2->Intermediate_3 m-CPBA Intermediate_4 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one Intermediate_3->Intermediate_4 Piperidine Intermediate_5 2β,16β-bispiperidino-5α-androstane-3α,17β-diol Intermediate_4->Intermediate_5 NaBH4 Intermediate_6 3α,17β-diacetoxy-2β,16β-bispiperidino-5α-androstane Intermediate_5->Intermediate_6 Acetic Anhydride Vecuronium_Bromide This compound Intermediate_6->Vecuronium_Bromide CH3Br

Synthesis of this compound from Epiandrosterone.

Key Steps in the Synthesis of 2β,16β-bispiperidino-5α-androstane-3α,17β-diol:

  • Tosylation of Epiandrosterone: Epiandrosterone is reacted with p-toluenesulfonyl chloride (p-TsCl) in pyridine to form the 3-O-tosyl derivative.

  • Elimination Reaction: The tosylated intermediate undergoes an elimination reaction to yield 5α-androst-2-en-17-one.

  • Epoxidation: The alkene is then epoxidized, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form 2α,3α-epoxy-5α-androstan-17-one.

  • Ring Opening with Piperidine: The epoxide is opened by reacting with piperidine, which also adds at the 16-position to give 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one.

  • Reduction of the Ketone: The 17-keto group is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄), yielding the target intermediate, 2β,16β-bispiperidino-5α-androstane-3α,17β-diol.

Single-Crystal X-ray Diffraction Protocol

The following is a generalized protocol for the crystallographic analysis of small organic molecules, such as the this compound intermediates.

Experimental Workflow for Crystallographic Analysis:

Crystallography Workflow Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation

General workflow for single-crystal X-ray diffraction.

Detailed Methodologies:

  • Crystal Growth: High-quality single crystals of the intermediate are grown. A common method is slow evaporation of a saturated solution. For 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, suitable crystals can be obtained from acetonitrile.[4] The choice of solvent is critical and may require screening.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be free of visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data for the intermediate was collected using Cu Kα radiation.[3] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

  • Data Processing and Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step also involves data reduction, where corrections are made for factors such as background scattering and absorption.

  • Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are often successful in determining the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data. This process refines the atomic positions, and thermal parameters.

  • Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure provides a detailed three-dimensional model of the molecule.

Conclusion

The crystallographic analysis of intermediates in the synthesis of this compound, particularly 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, provides invaluable information for drug development and manufacturing. The detailed structural data confirms the stereochemical integrity of the synthetic route, ensuring the production of the correct isomer of the final API. The protocols outlined in this guide offer a framework for the synthesis and crystallographic characterization of these and similar steroidal compounds, aiding in the development of robust and well-characterized pharmaceutical manufacturing processes.

References

The Synthesis of Vecuronium Bromide from Epiandrosterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vecuronium bromide is a non-depolarizing neuromuscular blocking agent used clinically as an adjunct to general anesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation. Its synthesis is a multi-step process that begins with the steroid precursor, epiandrosterone. This technical guide provides an in-depth overview of the synthetic pathway, complete with detailed experimental protocols and quantitative data.

Synthetic Pathway Overview

The synthesis of this compound from epiandrosterone is an eight-step process. The initial steps involve the formation of key intermediates through esterification, elimination, and epoxidation reactions. Subsequent steps introduce the piperidinyl groups and finalize the structure through reduction, acetylation, and quaternization.[1][2] A patent describes this process as having the advantages of low cost, less pollution, and high yield.[1]

The overall synthetic scheme is presented below:

Synthesis_Workflow Epiandrosterone Epiandrosterone (II) Epi_Sulfonyl Epiandrosterone Sulfonyl Ester (III) Epiandrosterone->Epi_Sulfonyl Tosyl Chloride, Pyridine Androst_Ketone 5α-androst-2-en-17-one (IV) Epi_Sulfonyl->Androst_Ketone 2,6-Lutidine, dilute H₂SO₄ Acetoxy_Diene 17-acetoxy-5α-androstane-2,16-diene (V) Androst_Ketone->Acetoxy_Diene Isopropenyl Acetate, p-TsOH Diepoxy_Androstane (2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI) Acetoxy_Diene->Diepoxy_Androstane H₂O₂, Phthalic Anhydride Dipiperidinyl_Ketone 2β,16β-di(1-piperidyl)-5α-androstane-3α-hydroxyl-17-ketone (VII) Diepoxy_Androstane->Dipiperidinyl_Ketone Piperidine, H₂O Dipiperidinyl_Diol 2β,16β-di(1-piperidyl)-5α-androstane-3α,17β-diol (VIII) Dipiperidinyl_Ketone->Dipiperidinyl_Diol KBH₄ Diacetoxy_Androstane 2β,16β-di(1-piperidyl)-3α,17β-diacetoxy-5α-androstane (IX) Dipiperidinyl_Diol->Diacetoxy_Androstane Acetic Anhydride Vecuronium_Bromide This compound (I) Diacetoxy_Androstane->Vecuronium_Bromide Methyl Bromide, Acetone/Ether

Caption: Synthetic pathway of this compound from Epiandrosterone.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the synthesis, including reactant quantities, and yields as reported in the cited literature.

StepStarting MaterialReagentsProductYield (%)
1Epiandrosterone (II) (40.0g, 0.1379mol)p-Toluenesulfonyl chloride (45.0g, 0.236mol), Pyridine (250ml)Epiandrosterone sulfonyl ester (III)95.7%
2Epiandrosterone sulfonyl ester (III) (50.0g, 0.1125mol)2,4,6-trimethylpyridine (100ml), 10% dilute sulfuric acid (150ml)5α-androst-2-en-17-one (IV)80.0%
35α-androst-2-en-17-one (IV) (15.0g, 0.055mol)p-toluenesulfonic acid (1.5g, 0.009mol), Isopropenyl acetate (50ml)17-acetoxy-5α-androstane-2,16-diene (V)Not Specified
417-acetoxy-5α-androstane-2,16-diene (V) (10.0g, 0.0318mol)Chloroform (210ml), Phthalic anhydride (22g, 0.149mol), 40% Hydrogen peroxide (40ml)(2α,3α,16α,17α)-diepoxy-17β-acetyl-5α-androstane (VI)Not Specified
5(2α,3α:16α,17α)-Diepoxy-17β-acetoxy-5α-androstane (8) (10.0 g; 28.9 mmol)Freshly distilled piperidine (48 mL; 485.9 mmol), Water (16 mL)2β,16β-Bispiperidino-5α-androstan-3α-ol-17-one (9)43%
62β,16β-Bispiperidino-5α-androstan-3α-ol-17-one (9) (5.0 g; 10.9 mmol)Methanol (19.5 mL), Dichloromethane (6.5 mL)2β,16β-Bispiperidino-5α-androstan-3α,17β-diol (10)Not Specified
72β, 16β-di(1-piperidyl)-5α-androstane-3α, 17β-diol (VIII)Acetic anhydride2β, 16β-di(1-piperidyl)-3α, 17β-diacetoxy-5α-androstane (IX)87.9%
82β,16β-bis(1-piperidinyl)-3α,17β-diacetoxy-5α-androstane (IX) (4.5g, 0.0083mol)Diethyl ether (35ml), Methyl bromide (10ml), Acetone (10ml)This compound (I)Not Specified

Experimental Protocols

Detailed methodologies for the key steps in the synthesis of this compound are provided below.

Step 1: Preparation of Epiandrosterone Sulfonyl Ester (III)

Epiandrosterone (II) (40.0g, 0.1379mol) and p-toluenesulfonyl chloride (45.0g, 0.236mol) are dissolved in pyridine (250ml).[3][4] The solution is allowed to react at 40°C for 3 hours.[3][4] Following the reaction, the mixture is poured into water (670ml), leading to the precipitation of a white solid.[3][4] The solid is collected by filtration, washed with water (3 x 20ml), and dried to yield epiandrosterone sulfonyl ester (III) (58.6g, 95.7% yield) with a melting point of 163-165°C.[3][4]

Step 2: Synthesis of 5α-androst-2-en-17-one (IV)

Epiandrosterone sulfonyl ester (III) (50.0g, 0.1125mol) is added to 2,4,6-collidine (100ml) and heated to reflux for 4 hours.[3] The reaction mixture is then poured into 10% dilute sulfuric acid (150ml), which causes a white solid to precipitate.[3] The solid is filtered, washed with water (3 x 20ml), and dried to obtain 5α-androst-2-en-17-one (IV) (24.5g, 80.0% yield) with a melting point of 108-110°C.[3]

Step 4: Synthesis of (2α, 3α, 16α, 17α)-diepoxy-17β-acetyl-5α-androstane (VI)

17-acetoxy-5α-androstane-2,16-diene (V) (10.0g, 0.0318mol), chloroform (210ml), and phthalic anhydride (22g, 0.149mol) are combined in a reaction vessel.[4] After complete dissolution, 40% hydrogen peroxide (40ml) is added while maintaining the temperature below 20°C, with the addition completed in approximately 45 minutes.[4] The reaction is then stirred at room temperature for 4 hours, during which a significant amount of solid precipitates.[4]

Step 5: Synthesis of 2β,16β-Bispiperidino-5α-androstan-3α-ol-17-one (9)

(2α,3α:16α,17α)-Diepoxy-17β-acetoxy-5α-androstane (8) (10.0 g; 28.9 mmol) is suspended in freshly distilled piperidine (48 mL; 485.9 mmol) and water (16 mL).[5] The addition is exothermic, leading to the spontaneous solubilization of compound 8.[5]

Step 8: Synthesis of this compound (I)

2β,16β-bis(1-piperidinyl)-3α,17β-diacetoxy-5α-androstane (IX) (4.5g, 0.0083mol) is dissolved in diethyl ether (35ml) in a reaction bottle and cooled to approximately 0°C in an ice bath.[4] A mixed solution of methyl bromide (10ml) and acetone (10ml) is added dropwise over about 1 hour, ensuring the reaction temperature remains below 10°C.[4] The reaction is allowed to proceed for another 10 hours.[4] After completion, the mixture is concentrated to dryness under reduced pressure.[4] The final product is obtained by recrystallization from diethyl ether (10 ml), followed by filtration and drying.[4]

Mechanism of Action: Neuromuscular Blockade

This compound functions as a competitive antagonist to acetylcholine at the nicotinic receptors located on the motor end plate of striated muscle.[3] By blocking these receptors, it prevents acetylcholine from initiating the depolarization of the postsynaptic membrane, which is necessary for muscle contraction. This action leads to muscle relaxation and paralysis.

Neuromuscular_Junction cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane (Motor End Plate) Nerve Impulse Nerve Impulse ACh Vesicles Acetylcholine Vesicles Nerve Impulse->ACh Vesicles triggers release ACh Acetylcholine ACh Vesicles->ACh releases Nicotinic_Receptor Nicotinic Receptor ACh->Nicotinic_Receptor binds to Vecuronium Vecuronium Bromide Vecuronium->Nicotinic_Receptor competitively blocks Muscle_Contraction Muscle Contraction Nicotinic_Receptor->Muscle_Contraction activates No_Contraction Muscle Relaxation (Paralysis) Nicotinic_Receptor->No_Contraction binding blocked by Vecuronium

Caption: Mechanism of action of this compound at the neuromuscular junction.

References

Spontaneous Desacetylation of Vecuronium Bromide in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vecuronium bromide, a non-depolarizing neuromuscular blocking agent, is known to undergo spontaneous degradation in plasma, primarily through desacetylation. This process leads to the formation of active metabolites, namely 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-bis-desacetylvecuronium, which can influence the pharmacological profile and duration of action of the parent drug. This technical guide provides an in-depth overview of the spontaneous desacetylation of this compound in human plasma, including quantitative data on its degradation kinetics, detailed experimental protocols for its in vitro analysis, and a discussion of the underlying degradation pathway.

Introduction

This compound is a monoquaternary aminosteroid widely used in clinical anesthesia to induce skeletal muscle relaxation. Its pharmacokinetic and pharmacodynamic properties are influenced by its metabolism, which includes both hepatic clearance and spontaneous degradation in the bloodstream. The primary pathway for this spontaneous degradation is the hydrolysis of the acetyl groups at the 3- and 17-positions of the steroid nucleus, a process known as desacetylation. This chemical instability in a physiological environment is a critical consideration in its clinical use and for the development of new neuromuscular blocking agents. Understanding the kinetics and products of this degradation is essential for predicting its efficacy and safety profile, particularly in scenarios of prolonged administration or in patients with impaired organ function.

Degradation Pathway of this compound in Plasma

The spontaneous desacetylation of this compound in plasma is a chemical hydrolysis process that occurs without enzymatic catalysis. The ester linkages of the acetyl groups are susceptible to hydrolysis at physiological pH. This results in the sequential removal of the acetyl groups, leading to the formation of three primary metabolites.

  • 3-desacetylvecuronium: Formed by the hydrolysis of the acetyl group at the 3-position. This is a major and pharmacologically active metabolite.

  • 17-desacetylvecuronium: Formed by the hydrolysis of the acetyl group at the 17-position.

  • 3,17-bis-desacetylvecuronium: Formed by the hydrolysis of both acetyl groups.

The following diagram illustrates the degradation pathway:

G Vecuronium This compound Metabolite3 3-desacetylvecuronium Vecuronium->Metabolite3 Spontaneous Hydrolysis Metabolite17 17-desacetylvecuronium Vecuronium->Metabolite17 Spontaneous Hydrolysis Metabolite317 3,17-bis-desacetylvecuronium Metabolite3->Metabolite317 Spontaneous Hydrolysis Metabolite17->Metabolite317 Spontaneous Hydrolysis

Figure 1: Degradation Pathway of this compound

Quantitative Data on Spontaneous Desacetylation

The rate of spontaneous desacetylation of vecuronium in plasma has been investigated in vitro. The key quantitative finding is the degradation half-life of the parent compound.

ParameterValueReference
Half-life of Vecuronium in Plasma (in vitro) ~120 minutes[1]

This in vitro study measured the rate of spontaneous desacetylation of this compound in plasma from healthy women, patients with renal failure, and pregnant women, and found no significant differences between the groups, suggesting the degradation rate is independent of these conditions.[1] It is important to note that this represents the chemical stability in plasma and is distinct from the overall elimination half-life in vivo, which also includes rapid hepatic uptake and clearance.

Experimental Protocols

This section outlines a representative experimental protocol for determining the in vitro stability of this compound in human plasma, based on methodologies described in the literature for vecuronium and other neuromuscular blocking agents.

Objective

To quantify the rate of spontaneous desacetylation of veuronium bromide and the formation of its deacetylated metabolites in human plasma in vitro over time.

Materials and Reagents
  • This compound reference standard

  • 3-desacetylvecuronium, 17-desacetylvecuronium, and 3,17-bis-desacetylvecuronium reference standards

  • Human plasma (pooled, heparinized or citrated)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Incubator or water bath (37°C)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro stability assessment:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Sample Extraction cluster_analysis Analysis Plasma Human Plasma Spike Spike Plasma with Vecuronium Plasma->Spike Vecuronium This compound Stock Solution Vecuronium->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points (0, 30, 60, 120, 240 min) Incubate->Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elute Elute Analytes SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC-UV or LC-MS/MS Analysis Reconstitute->HPLC Quantify Quantify Vecuronium and Metabolites HPLC->Quantify

Figure 2: Experimental Workflow for In Vitro Stability Study
Detailed Methodologies

4.4.1. Plasma Preparation

  • Obtain human plasma from healthy volunteers. Use of an anticoagulant such as heparin or citrate is required.

  • Pool the plasma to minimize inter-individual variability.

  • Centrifuge the plasma to remove any particulate matter.

  • Pre-incubate the plasma at 37°C for 10-15 minutes to reach thermal equilibrium.

4.4.2. Incubation Procedure

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or saline) at a known concentration.

  • Spike the pre-warmed plasma with the this compound stock solution to achieve a final concentration relevant to therapeutic levels (e.g., 1-10 µg/mL).

  • Immediately after spiking (t=0), withdraw an aliquot of the mixture. This will serve as the baseline measurement.

  • Incubate the remaining plasma mixture in a shaking water bath or incubator at 37°C.

  • Withdraw aliquots at predetermined time points (e.g., 30, 60, 120, 180, 240 minutes).

  • Immediately stop the degradation reaction in the collected aliquots. This can be achieved by adding an excess of cold acetonitrile or by freezing the samples at -80°C until analysis.

4.4.3. Sample Extraction

A solid-phase extraction (SPE) method is commonly employed to extract vecuronium and its metabolites from the plasma matrix.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample (thawed, if frozen) onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elute vecuronium and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

4.4.4. Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection can be used for the quantification of vecuronium and its degradation products.

ParameterDescription
Column C18 or Cyano (CN) column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate Typically 1.0 mL/min.
Detection Wavelength 210-220 nm.
Quantification Based on the peak area of the analyte compared to a standard curve prepared with known concentrations of vecuronium and its metabolites.

4.4.5. Analytical Method: LC-MS/MS

For higher sensitivity and specificity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is preferred.

ParameterDescription
Chromatography Similar to HPLC-UV, using a C18 column and a gradient elution of water and acetonitrile with a modifier like formic acid.
Ionization Source Electrospray Ionization (ESI) in positive ion mode.
Mass Spectrometry Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for vecuronium and each of its deacetylated metabolites.
Quantification Based on the peak area ratio of the analyte to an internal standard, plotted against the concentration of the calibration standards.

Conclusion

The spontaneous desacetylation of this compound in plasma is a significant degradation pathway that results in the formation of active metabolites. The in vitro half-life of this process is approximately 120 minutes. A thorough understanding of this degradation pathway and its kinetics is crucial for optimizing the clinical use of vecuronium and for the design of more stable neuromuscular blocking agents. The experimental protocols outlined in this guide provide a framework for researchers to conduct in vitro stability studies to further investigate the chemical properties of vecuronium and related compounds in a physiological environment. The use of robust analytical techniques such as HPLC-UV and LC-MS/MS is essential for the accurate quantification of the parent drug and its degradation products.

References

An In-depth Technical Guide on the Interaction of Vecuronium Bromide with Nicotinic and Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction of Vecuronium Bromide with both nicotinic and muscarinic acetylcholine receptors. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways.

Core Interaction Profile of this compound

This compound is a non-depolarizing neuromuscular blocking agent.[1][2][3] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1][4] By competing with the endogenous neurotransmitter acetylcholine (ACh), this compound prevents the depolarization of the motor endplate, leading to muscle relaxation.[4][5]

In addition to its well-established effects on nAChRs, this compound also exhibits interactions with muscarinic acetylcholine receptors (mAChRs), albeit with lower affinity. This interaction, particularly with the M2 subtype found in cardiac tissue, is thought to contribute to some of the cardiovascular side effects observed with this agent. This guide will delve into the quantitative aspects and experimental validation of these interactions.

Quantitative Analysis of Receptor Binding

The affinity of this compound for various nicotinic and muscarinic receptor subtypes has been quantified in several studies. The following tables summarize the key binding data, providing a clear comparison of its interaction with different receptor types.

Nicotinic Acetylcholine Receptor (nAChR) Affinity
Receptor SubtypeLigandParameterValueSpeciesReference
General nAChRThis compoundIC509.9 nMNot Specified[6]
Fetal Muscle (α1)₂β1γδThis compoundIC501-2 nMXenopus laevis oocytes[7]
Adult Muscle (α1)₂β1εδThis compoundIC501-2 nMXenopus laevis oocytes[7]
Muscarinic Acetylcholine Receptor (mAChR) Affinity
Receptor SubtypeLigandParameterpK50IC50 (nM)SpeciesReference
M1This compoundpK506.14 ± 0.04724Human (recombinant)
M2This compoundpK506.90 ± 0.05126Human (recombinant)
M3This compoundpK506.17 ± 0.04676Human (recombinant)
M4This compoundpK507.31 ± 0.0249Human (recombinant)
M5This compoundpK506.20 ± 0.07631Human (recombinant)
Cardiac MuscarinicThis compoundIC50-3970Canine[8]

Note: pK50 is the negative logarithm of the IC50 value. A higher pK50 indicates a higher binding affinity.

Signaling Pathways

The interaction of this compound with nAChRs and mAChRs leads to the modulation of distinct signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic receptors are ligand-gated ion channels.[9] Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane. In skeletal muscle, this depolarization triggers an action potential that results in muscle contraction. This compound, as a competitive antagonist, blocks this initial step.[1][4]

nAChR_Signaling cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane Action_Potential Action Potential ACh_Vesicle ACh Vesicles Action_Potential->ACh_Vesicle triggers ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptor (Ion Channel) ACh->nAChR binds & activates Vecuronium This compound Vecuronium->nAChR competitively binds & a n t a g o n i z e s Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx opens to allow Depolarization Depolarization Ion_Influx->Depolarization Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction

Nicotinic Acetylcholine Receptor Signaling Pathway and this compound Inhibition.
Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[10] M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also modulate ion channels.[11] this compound has been shown to interact with an allosteric site on the M2 receptor.

mAChR_Signaling cluster_m135 M1, M3, M5 Receptors cluster_m24 M2, M4 Receptors ACh Acetylcholine (ACh) M135R M1/M3/M5 Receptor ACh->M135R binds M24R M2/M4 Receptor ACh->M24R binds Gq11 Gq/11 M135R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Gio Gi/o M24R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits Ion_Channel Ion Channel Modulation Gio->Ion_Channel cAMP cAMP Production AC->cAMP Vecuronium_M2 This compound (Allosteric Modulator) Vecuronium_M2->M24R modulates

Muscarinic Acetylcholine Receptor Signaling Pathways and this compound's Allosteric Interaction with M2/M4 Receptors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with nicotinic and muscarinic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (in this case, this compound) to a receptor.

Objective: To determine the IC50 and subsequently the Ki of this compound for nAChRs and mAChRs.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand specific for the receptor (e.g., [³H]Epibatidine for nAChRs, [³H]QNB or [³H]NMS for mAChRs).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Receptor-Containing Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: Membranes, Radioligand, Vecuronium Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Data_Analysis Analyze Data to Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Experimental Workflow for a Radioligand Binding Assay.
Patch-Clamp Electrophysiology

This technique allows for the measurement of ion flow through single ion channels or across the entire cell membrane, providing functional data on the effect of a drug.

Objective: To measure the inhibitory effect of this compound on acetylcholine-induced currents in cells expressing nAChRs.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).

  • Extracellular (bath) solution (e.g., a physiological salt solution).

  • Acetylcholine solution.

  • This compound solution.

Protocol:

  • Cell Preparation: Culture cells expressing the target nAChRs on coverslips.

  • Pipette Preparation: Fabricate micropipettes from glass capillaries and fire-polish the tips. Fill the pipette with the intracellular solution.

  • Seal Formation: Under a microscope, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of acetylcholine to elicit an inward current. After a stable baseline response is established, co-apply acetylcholine and varying concentrations of this compound.

  • Data Recording and Analysis: Record the changes in the acetylcholine-induced current in the presence of this compound. Plot the percentage of current inhibition against the this compound concentration to determine the IC50.

Patch_Clamp_Workflow Start Start Cell_Prep Prepare Cells Expressing nAChRs Start->Cell_Prep Pipette_Prep Prepare and Fill Micropipette Cell_Prep->Pipette_Prep Seal_Formation Form Gigaohm Seal on Cell Membrane Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Clamp Membrane at Holding Potential Whole_Cell->Voltage_Clamp ACh_Application Apply Acetylcholine to Elicit Current Voltage_Clamp->ACh_Application Vecuronium_Application Co-apply ACh and This compound ACh_Application->Vecuronium_Application Record_Data Record and Analyze Current Inhibition Vecuronium_Application->Record_Data End End Record_Data->End

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

This compound is a potent competitive antagonist of nicotinic acetylcholine receptors at the neuromuscular junction, which is the primary basis for its clinical use as a muscle relaxant. Additionally, it exhibits a lower affinity for muscarinic acetylcholine receptors, with a notable interaction with the M2 and M4 subtypes. This guide has provided a detailed overview of these interactions, supported by quantitative binding data and established experimental protocols. The provided signaling pathway diagrams and experimental workflows offer a clear visual representation of the underlying molecular mechanisms and the methods used to investigate them. This comprehensive information serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

Methodological & Application

Application Notes and Protocols for Vecuronium Bromide in Isolated Rat Hemidiaphragm Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the isolated rat phrenic nerve-hemidiaphragm preparation for the pharmacological evaluation of Vecuronium Bromide. This in vitro model is a cornerstone for studying neuromuscular transmission and the effects of neuromuscular blocking agents.

Introduction

This compound is a non-depolarizing neuromuscular blocking agent widely used in clinical practice to induce muscle relaxation.[1][2][3] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction.[1][2][3][4] By binding to these receptors, this compound prevents acetylcholine (ACh) from initiating the end-plate potential, thereby inhibiting muscle contraction.[1][2] The isolated rat phrenic nerve-hemidiaphragm preparation offers a robust and reliable model to investigate the potency, onset, duration of action, and other pharmacological characteristics of this compound and other neuromuscular blocking drugs.[5][6]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data on the effects of this compound from various studies.

ParameterSpecies/PreparationValueReference
ED50 Human23.7 (22.7-24.8) µg/kg[7]
Human (Male)23.9 (4.7) µg/kg[8]
Human (Female)18.4 (3.7) µg/kg[8]
Human (Neurolept Anesthesia)28 µg/kg (single bolus)[9]
Human (Neurolept Anesthesia)35.2 µg/kg (cumulative)[9]
Human (Halothane Anesthesia)25.7 µg/kg (single bolus)[9]
Human (Halothane Anesthesia)26.2 µg/kg (cumulative)[9]
ED90 Human0.057 mg/kg (average)[10]
Human (Male)45.4 (11.2) µg/kg[8]
Human (Female)33.5 (7.8) µg/kg[8]
Human0.034 mg/kg[11]
ED95 Human39.9 (38.4-41.4) µg/kg[7]
Human (Male)55.7 (14.3) µg/kg[8]
Human (Female)39.8 (9.6) µg/kg[8]
Human0.037 mg/kg[11]
IC50 (Twitch) Rat (Extensor Digitorum Longus)2.5 (1.8-3.5) µM[12]
IC50 (Tetanus) Rat (Extensor Digitorum Longus)Ratio to twitch IC50: 2.5 (1.8-3.5)[12]
Clinical Duration (to 25% recovery) Human25-40 minutes[10]
Time to 95% Recovery Human45-65 minutes[10]

Experimental Protocols

Protocol 1: Preparation of the Isolated Rat Phrenic Nerve-Hemidiaphragm

This protocol details the dissection and mounting of the rat phrenic nerve-hemidiaphragm preparation.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Pentobarbital (40 mg/kg)

  • Krebs' solution (composition in mM: NaCl 133, KCl 4.9, CaCl2 1.8, NaHCO3 11.9, NaH2PO4 0.7, Glucose 11)[13]

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection instruments (scissors, forceps)

  • Organ bath (20 ml) with platinum electrodes[13]

  • Force-displacement transducer

  • Stimulator

  • Data acquisition system

Procedure:

  • Anesthetize the rat with pentobarbital (40 mg/kg, intraperitoneally).

  • Exsanguinate the animal.

  • Carefully open the thoracic cavity to expose the diaphragm and phrenic nerve.

  • Dissect the left hemidiaphragm with the phrenic nerve attached.

  • Mount the preparation in a 20 ml organ bath containing Krebs' solution, maintained at 32°C and continuously bubbled with carbogen gas.[14]

  • Attach the central tendon of the diaphragm to a fixed point and the costal margin to a force-displacement transducer.

  • Position the phrenic nerve on platinum electrodes for stimulation.

  • Allow the preparation to equilibrate for at least 30 minutes, with regular washing with fresh Krebs' solution, until a stable baseline twitch response is achieved.

Protocol 2: Determination of this compound Concentration-Response Curve

This protocol outlines the procedure for generating a cumulative concentration-response curve for this compound.

Procedure:

  • Prepare a stock solution of this compound in distilled water.

  • Following equilibration of the hemidiaphragm preparation, stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.

  • Record the baseline twitch height for at least 15 minutes to ensure stability.

  • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 µM to 32 µM).[15]

  • Allow the response to each concentration to stabilize (typically 3-5 minutes) before adding the next concentration.[14]

  • Continue adding the drug until a maximal inhibition of the twitch response is achieved (greater than 90% block).[14]

  • Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration to determine the EC50.

Protocol 3: Measurement of Onset and Duration of Neuromuscular Blockade

This protocol describes the methodology for determining the time course of action of this compound.

Procedure:

  • Establish a stable baseline twitch response as described in Protocol 2.

  • Add a single, effective concentration of this compound (e.g., a concentration that produces >90% block from the concentration-response curve) to the organ bath.

  • Record the time from the addition of the drug to the time of maximum twitch depression (onset of action).

  • After achieving maximum blockade, continuously wash the preparation with fresh, drug-free Krebs' solution.

  • Record the time taken for the twitch height to recover to 25%, 50%, 75%, and 90% of the initial baseline value to determine the duration of action.

Protocol 4: Induction and Measurement of Tetanic Fade

This protocol details the procedure to assess the effect of this compound on sustained muscle contraction (tetanus) and the phenomenon of tetanic fade.

Procedure:

  • After establishing a stable baseline twitch response, apply a tetanic stimulus to the phrenic nerve (e.g., 50 Hz for 2-5 seconds).[16]

  • Record the initial (peak) tetanic tension and the tension at the end of the tetanic stimulation.

  • Introduce a concentration of this compound that produces a submaximal block of the twitch response (e.g., 50-75% inhibition).

  • After the effect of this compound has stabilized, re-apply the same tetanic stimulus.

  • Measure the peak tetanic tension and the end tetanic tension in the presence of the drug.

  • Calculate the tetanic fade as the percentage reduction in tension from the beginning to the end of the tetanic stimulus. Vecuronium is known to produce tetanic fade, which is indicative of a prejunctional component to its action.[17][18]

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Membrane Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Opens Voltage-gated Ca2+ channels ACh Vesicles ACh Vesicles ACh Release ACh Release Ca2+ Influx->ACh Release Triggers vesicle fusion ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Vecuronium Vecuronium Vecuronium->nAChR Competitively Blocks Na+ Influx Na+ Influx nAChR->Na+ Influx Opens ion channel No Contraction Muscle Relaxation nAChR->No Contraction End-Plate Potential End-Plate Potential Na+ Influx->End-Plate Potential Causes depolarization Muscle Contraction Muscle Contraction End-Plate Potential->Muscle Contraction Initiates Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_protocols Protocols cluster_analysis Data Analysis A1 Anesthetize and dissect rat to obtain phrenic nerve-hemidiaphragm A2 Mount tissue in organ bath with Krebs' solution A1->A2 A3 Equilibrate for 30 min with carbogen aeration at 32°C A2->A3 B1 Establish stable baseline twitch response (0.1 Hz stimulation) A3->B1 B2 Introduce this compound B1->B2 B3 Select Protocol B2->B3 C1 Concentration-Response: Cumulative addition of Vecuronium B3->C1 Dose-Finding C2 Onset/Duration: Single effective dose and washout B3->C2 Time Course C3 Tetanic Fade: Apply tetanic stimulus (50 Hz) B3->C3 Mechanism D1 Record and measure twitch height / tetanic tension C1->D1 C2->D1 C3->D1 D2 Calculate % inhibition, EC50, onset/duration times, and % fade D1->D2 D3 Generate concentration-response curves and time-course plots D2->D3

References

Application Notes and Protocols for Continuous Infusion of Vecuronium Bromide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the continuous intravenous infusion of Vecuronium Bromide in various animal models. This compound is a non-depolarizing neuromuscular blocking agent used to induce muscle relaxation during surgical procedures and mechanical ventilation.

Introduction

This compound acts as a competitive antagonist to acetylcholine at the nicotinic receptors of the neuromuscular junction, leading to skeletal muscle paralysis. Its use in animal models requires careful titration and continuous monitoring to ensure adequate muscle relaxation while maintaining physiological stability. These protocols are intended as a guide and should be adapted to specific experimental needs and institutional guidelines.

Crucial Considerations:

  • Anesthesia: this compound provides no analgesic or sedative effects. Therefore, it is imperative that animals are maintained at an adequate depth of general anesthesia throughout the period of neuromuscular blockade.

  • Ventilation: As this compound paralyzes the respiratory muscles, intermittent positive pressure ventilation must be initiated before administration and continued until the animal has fully recovered from the neuromuscular blockade.

  • Monitoring: Continuous monitoring of neuromuscular function, cardiovascular parameters, and core body temperature is essential for the safe and effective use of this compound.

Data Summary: Recommended Dosages for Continuous Infusion

The following table summarizes recommended starting dosages for continuous infusion of this compound in various animal models. Note: These are starting recommendations and the infusion rate must be adjusted based on the degree of neuromuscular blockade as determined by monitoring.

Animal ModelLoading Dose (IV Bolus)Maintenance Infusion Rate (IV)
Dogs 0.1 mg/kg0.1 - 0.2 mg/kg/hour
Cats 0.1 mg/kg0.1 - 0.2 mg/kg/hour
Non-Human Primates 0.04 - 0.06 mg/kgTitrate to effect

Data compiled from multiple sources.

Experimental Protocols

Preparation of this compound Infusion Solution

Materials:

  • This compound for Injection, USP (lyophilized powder)

  • Sterile Water for Injection, USP

  • Compatible IV fluid (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water)

  • Sterile syringes and needles

  • IV infusion bag or syringe for infusion pump

Procedure:

  • Reconstitution: Reconstitute the lyophilized this compound powder with Sterile Water for Injection to a concentration of 1 mg/mL.

  • Dilution for Infusion:

    • Draw the required volume of the reconstituted this compound solution into a sterile syringe.

    • Add the this compound to a compatible IV fluid to achieve the desired final concentration for infusion. A common final concentration is 0.1 mg/mL or 0.2 mg/mL.

    • For example, to prepare a 0.1 mg/mL solution, add 10 mg (10 mL of a 1 mg/mL solution) of this compound to 90 mL of a compatible IV fluid for a total volume of 100 mL.

  • Labeling: Clearly label the infusion bag or syringe with the drug name, concentration, date, and time of preparation.

Animal Preparation and Anesthesia
  • Animal Fasting: Fast the animal according to species-specific guidelines to reduce the risk of regurgitation and aspiration.

  • Anesthetic Induction and Maintenance:

    • Induce general anesthesia using an appropriate anesthetic agent (e.g., propofol, alfaxalone, or an inhalant anesthetic).

    • Intubate the animal with an endotracheal tube of an appropriate size.

    • Maintain anesthesia with an inhalant anesthetic (e.g., isoflurane, sevoflurane) in oxygen. The depth of anesthesia should be sufficient to prevent any response to noxious stimuli.

  • Intravenous Access: Establish intravenous access with an indwelling catheter for the administration of this compound, anesthetic agents, and fluids.

  • Initiation of Mechanical Ventilation: Begin intermittent positive pressure ventilation immediately after intubation and before the administration of this compound. Adjust the ventilator settings (tidal volume, respiratory rate) to maintain normocapnia.

  • Physiological Monitoring: Attach monitoring equipment to continuously measure:

    • Heart rate and rhythm (ECG)

    • Arterial blood pressure (invasive or non-invasive)

    • Peripheral oxygen saturation (SpO2)

    • End-tidal carbon dioxide (EtCO2)

    • Core body temperature

Administration of this compound
  • Loading Dose: Administer the appropriate loading dose as an intravenous bolus over 60 seconds.

  • Initiation of Continuous Infusion: Begin the continuous infusion of this compound approximately 20-40 minutes after the loading dose, or once there is evidence of spontaneous recovery from the initial bolus, as indicated by neuromuscular monitoring.

  • Infusion Rate Adjustment: The infusion rate should be adjusted to maintain the desired level of neuromuscular blockade. This is typically a 90% suppression of the twitch response as measured by a peripheral nerve stimulator. The average infusion rate may range from 0.8 to 1.2 mcg/kg/minute in some species.

Monitoring of Neuromuscular Blockade

The use of a peripheral nerve stimulator to monitor the depth of neuromuscular blockade is mandatory. The Train-of-Four (TOF) stimulation pattern is the most common and recommended method.

Train-of-Four (TOF) Monitoring Protocol:

  • Electrode Placement: Place two stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve in the forelimb or the peroneal nerve in the hindlimb).

  • Baseline Measurement: Before administering this compound, determine the supramaximal stimulus required to elicit a maximal muscle twitch response.

  • TOF Stimulation: The TOF pattern consists of four supramaximal stimuli delivered at a frequency of 2 Hz.

  • Assessment of Blockade: The degree of neuromuscular blockade is assessed by the number of twitches observed in response to the TOF stimulation (the TOF count) and the ratio of the fourth twitch to the first twitch (the TOF ratio).

    • TOF Count: A TOF count of 1-2 out of 4 indicates adequate surgical relaxation.

    • TOF Ratio: A TOF ratio of less than 0.9 indicates residual neuromuscular blockade.

  • Frequency of Monitoring: Monitor the TOF response every 15 minutes and after any change in the infusion rate.

Recovery from Neuromuscular Blockade
  • Discontinuation of Infusion: Discontinue the this compound infusion at the end of the surgical or experimental procedure.

  • Continued Monitoring: Continue to monitor the animal's physiological parameters and neuromuscular function closely.

  • Reversal Agents: The use of a reversal agent, such as neostigmine (an acetylcholinesterase inhibitor), in combination with an anticholinergic agent (e.g., atropine or glycopyrrolate) to counteract the muscarinic side effects, can be considered to expedite recovery from neuromuscular blockade.

  • Extubation Criteria: Do not extubate the animal until there is clear evidence of adequate recovery of neuromuscular function (e.g., a TOF ratio ≥ 0.9) and the animal is able to breathe spontaneously and maintain a patent airway.

  • Post-procedural Care: Provide appropriate post-procedural analgesia and supportive care.

Signaling Pathways and Workflows

Mechanism of Action of this compound

G cluster_0 Presynaptic Nerve Terminal cluster_1 Neuromuscular Junction cluster_2 Postsynaptic Muscle Membrane ActionPotential Action Potential AChRelease Acetylcholine (ACh) Release ActionPotential->AChRelease triggers SynapticCleft Synaptic Cleft AChRelease->SynapticCleft AChBinding ACh Binds to Receptor SynapticCleft->AChBinding NicotinicReceptor Nicotinic ACh Receptor NoBinding ACh Blocked from Binding NicotinicReceptor->NoBinding results in MuscleContraction Muscle Contraction AChBinding->MuscleContraction Vecuronium This compound Vecuronium->NicotinicReceptor competitively binds to NoContraction Muscle Paralysis NoBinding->NoContraction

Caption: Competitive antagonism of acetylcholine by Vecuronium at the neuromuscular junction.

Experimental Workflow for Continuous Infusion

G start Start anesthesia Induce and Maintain General Anesthesia start->anesthesia ventilation Initiate Mechanical Ventilation anesthesia->ventilation monitoring Establish Physiological Monitoring ventilation->monitoring loading_dose Administer Vecuronium Loading Dose monitoring->loading_dose infusion Start Continuous Infusion loading_dose->infusion tof_monitoring Monitor Neuromuscular Blockade (TOF) infusion->tof_monitoring procedure Surgical/Experimental Procedure infusion->procedure adjust_infusion Adjust Infusion Rate Based on TOF tof_monitoring->adjust_infusion feedback adjust_infusion->infusion stop_infusion Stop Infusion procedure->stop_infusion recovery Monitor Recovery stop_infusion->recovery extubate Extubate When Criteria Met recovery->extubate end End extubate->end

Caption: Workflow for the continuous infusion of this compound in animal models.

Application Notes and Protocols: Monitoring Neuromuscular Blockade Induced by Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vecuronium bromide is an intermediate-acting, non-depolarizing neuromuscular blocking agent widely used in clinical and research settings.[1] It facilitates skeletal muscle relaxation by acting as a competitive antagonist to acetylcholine at the neuromuscular junction.[2][3] Unlike depolarizing agents, it does not cause initial muscle fasciculations.[3] Accurate monitoring of the neuromuscular blockade induced by vecuronium is critical to ensure adequate muscle relaxation for experimental procedures, to determine the need for additional doses, and to avoid overdosage, which can lead to prolonged paralysis.[1][4]

The primary method for monitoring is through the use of a peripheral nerve stimulator, which allows for a quantitative assessment of the degree of muscle paralysis.[5][6][7] These application notes provide detailed protocols for monitoring vecuronium-induced neuromuscular blockade, focusing on the Train-of-Four (TOF) stimulation technique.

Mechanism of Action

This compound exerts its effect at the neuromuscular junction. Under normal physiological conditions, the arrival of an action potential at the motor neuron terminal triggers the release of acetylcholine (ACh).[2] ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the muscle fiber, causing depolarization and subsequent muscle contraction.[2]

Vecuronium is a competitive antagonist that binds directly to these nicotinic receptors, preventing ACh from binding.[2][8] This inhibition prevents the depolarization of the motor endplate, thereby blocking muscle contraction and leading to muscle relaxation or paralysis.[2] Because this antagonism is competitive, its effects can be reversed by increasing the concentration of ACh at the neuromuscular junction, typically achieved by administering acetylcholinesterase inhibitors.[5]

This compound Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle Fiber) ActionPotential Action Potential AChVesicle ACh Vesicles ActionPotential->AChVesicle triggers AChRelease ACh Release AChVesicle->AChRelease ACh ACh AChRelease->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Vecuronium Vecuronium Vecuronium->nAChR Competitively Binds (Antagonist) Depolarization Depolarization nAChR->Depolarization Activates NoContraction Blockade of Contraction (Muscle Relaxation) nAChR->NoContraction Contraction Muscle Contraction Depolarization->Contraction

Caption: Competitive antagonism of acetylcholine (ACh) by Vecuronium at the nAChR.

Quantitative Pharmacodynamic Data

The pharmacodynamic properties of this compound are essential for planning experimental timelines and dosing regimens. The following tables summarize key quantitative data.

Table 1: Dosing and Administration

Parameter Value Notes Citations
Initial Intubating Dose 0.08 to 0.1 mg/kg (IV bolus) Produces good to excellent intubation conditions in 2.5 to 3 minutes. [5][9][10]
ED90 ~0.057 mg/kg Dose required to produce 90% suppression of the muscle twitch response under balanced anesthesia. [5][10]
ED95 45.6 µg/kg Effective dose for 95% twitch depression, determined during ketamine anesthesia. [11]
Maintenance Dose 0.010 to 0.015 mg/kg (IV bolus) Typically required within 25 to 40 minutes after the initial dose. [1][9]

| Continuous IV Infusion | 0.8 to 1.2 µg/kg/minute | Should be initiated only after early spontaneous recovery from the initial dose is evident. |[4][10] |

Table 2: Onset, Duration, and Recovery

Parameter Value Notes Citations
Onset of Action 1 to 3 minutes Time to first depression of twitch is ~1 minute; maximum blockade within 3 to 5 minutes. [5][10][12]
Clinical Duration 25 to 40 minutes Time from injection to 25% recovery of control twitch height. [4][5][9][13]
Time to 95% Recovery 45 to 65 minutes Time from injection to 95% recovery of control twitch height. [5][9][13]
Half-life 51 to 80 minutes The elimination half-life of the drug. [3][8][13]

| Satisfactory Recovery | TOF Ratio > 0.9 | A Train-of-Four ratio greater than 0.9 is considered necessary for adequate recovery. |[7][14] |

Experimental Protocols

Continuous monitoring using a peripheral nerve stimulator is strongly recommended for the duration of vecuronium administration.[1][6][9]

Protocol 1: Monitoring Neuromuscular Blockade with Train-of-Four (TOF) Stimulation

This protocol describes the most common method for assessing the degree of neuromuscular blockade.[15] TOF involves applying four supramaximal electrical stimuli to a peripheral nerve at a frequency of 2 Hz (four stimuli over 2 seconds).[7][14] The motor response, typically a muscle twitch, is then observed or measured.

Materials:

  • Peripheral nerve stimulator (e.g., TOF-Watch®, Microstim)

  • Surface or needle electrodes

  • This compound for Injection

  • Subject under general anesthesia

  • Recording system (optional, for quantitative measurement like acceleromyography)

Procedure:

  • Subject Preparation: Ensure the subject is adequately anesthetized. Sensation remains intact during neuromuscular blockade, so analgesia and sedation are crucial.[12]

  • Electrode Placement: Place two electrodes along the path of a peripheral motor nerve. The ulnar nerve is commonly used, observing for adductor pollicis muscle (thumb) twitch.[7]

  • Determine Supramaximal Current: Before administering vecuronium, determine the minimal current that produces a maximal twitch response (the supramaximal stimulus). This is the current used for all subsequent measurements.

  • Establish Baseline: Administer a TOF stimulus and record the baseline response. In an un-paralyzed state, all four stimuli should elicit twitches of equal strength (TOF ratio = 1.0).[15]

  • Administer Vecuronium: Administer the calculated dose of this compound intravenously.

  • Monitor Onset and Depth of Blockade:

    • Begin TOF stimulation at regular intervals (e.g., every 15-30 seconds) immediately following administration.

    • Observe the fading response of the four twitches. The number of observable twitches corresponds to the degree of blockade (see Data Interpretation section).

    • The goal is typically to maintain a block where 1 or 2 twitches are present, indicating approximately 90% neuromuscular block.[12]

  • Maintain Blockade: Administer maintenance doses or adjust the infusion rate based on the TOF response to maintain the desired level of blockade. Additional doses should not be given if there is no response to the first twitch (T1).[5][6]

  • Monitor Recovery:

    • As the drug effect wears off, the twitches will return in reverse order (T2, then T3, then T4).

    • Continue monitoring until all four twitches are present and the fade has resolved.

    • For quantitative assessment, recovery is considered adequate when the ratio of the fourth twitch's strength to the first twitch's strength (T4/T1 ratio) is greater than 0.9.[7][14]

Train-of-Four (TOF) Monitoring Workflow A 1. Anesthetize Subject B 2. Place Electrodes on Peripheral Nerve A->B C 3. Determine Supramaximal Stimulus B->C D 4. Record Baseline TOF Response (4 Twitches) C->D E 5. Administer Vecuronium (IV) D->E F 6. Monitor TOF Response Periodically E->F G Maintain Desired Block? (e.g., 1-2 Twitches) F->G H Administer Maintenance Dose / Adjust Infusion G->H No I 7. Continue Monitoring During Emergence G->I Yes H->F J 8. Assess Recovery (TOF Ratio > 0.9) I->J J->I No K Procedure End J->K Yes

Caption: A step-by-step workflow for monitoring with Train-of-Four (TOF) stimulation.

Protocol 2: Determining Dose-Response Relationship (ED₅₀/ED₉₅)

This protocol is for researchers aiming to quantify the potency of vecuronium under specific experimental conditions.

Procedure:

  • Prepare Subject and Monitoring: Follow steps 1-4 from Protocol 4.1 to prepare the subject and establish a stable baseline of twitch response (using single twitch stimulation at 0.1 Hz).

  • Administer Incremental Doses: Administer a series of small, incremental intravenous doses of vecuronium.

  • Measure Twitch Depression: After each dose, allow time for the effect to stabilize and measure the maximum depression of the twitch height compared to the baseline.

  • Log-Probit Transformation: Plot the percentage of twitch height depression (probit scale) against the logarithm of the cumulative dose administered.

  • Linear Regression Analysis: Perform a linear regression on the transformed data points.[11]

  • Calculate ED₅₀ and ED₉₅: From the regression line, determine the dose required to produce 50% and 95% twitch depression. These values represent the ED₅₀ and ED₉₅, respectively.[11]

Data Interpretation

The response to TOF stimulation provides a reliable indication of the extent of neuromuscular blockade.

Table 3: Interpretation of TOF Response

TOF Count (Twitches Observed) T4/T1 Ratio Approximate % of Receptors Blocked Clinical Indication
4 > 0.9 < 70% Near-complete recovery.[7][14]
4 < 0.9 (Fade present) 70 - 75% Residual blockade is present.
3 N/A ~80% Moderate blockade, suitable for some procedures.
2 N/A ~90% Good surgical relaxation.[12]
1 N/A > 95% Deep blockade.

| 0 | N/A | 100% | Intense blockade. Additional doses are not recommended.[6] |

Relationship Between TOF Count and Blockade Depth cluster_0 Decreasing Blockade --> cluster_1 <-- Increasing Blockade N4 4 Twitches (TOF Ratio > 0.9) B70 <70% Block N4->B70 Corresponds to N3 3 Twitches B80 ~80% Block N3->B80 Corresponds to N2 2 Twitches B90 ~90% Block N2->B90 Corresponds to N1 1 Twitch B95 >95% Block N1->B95 Corresponds to N0 0 Twitches B100 100% Block N0->B100 Corresponds to

Caption: The correlation between the number of observed TOF twitches and the estimated blockade.

Reversal of Neuromuscular Blockade

To minimize the risk of residual neuromuscular blockade, reversal should only be attempted after some degree of spontaneous recovery has occurred.[4] The effects of vecuronium can be reversed with:

  • Acetylcholinesterase inhibitors (e.g., neostigmine, edrophonium), which increase the amount of ACh at the neuromuscular junction to compete with vecuronium.[5]

  • Sugammadex , a modified gamma-cyclodextrin that encapsulates and inactivates vecuronium molecules directly.[4][15]

References

Application Notes and Protocols for the Use of Vecuronium Bromide in Human Diaphragm Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vecuronium bromide in preclinical and clinical research focused on the human diaphragm. This document details the pharmacological properties of vecuronium in relation to the diaphragm, summarizes key quantitative data from published studies, and provides detailed experimental protocols for its application.

Introduction

This compound is an intermediate-acting, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine at the postsynaptic nicotinic receptors of the neuromuscular junction, preventing muscle depolarization and contraction.[2] Due to its distinct pharmacological profile, vecuronium has become a valuable tool in studying the physiology and pathophysiology of the human diaphragm. Understanding its effects on this primary muscle of respiration is crucial for various research applications, from investigating neuromuscular function to developing new therapeutic agents.

Pharmacological Profile of Vecuronium at the Diaphragm

Studies have consistently demonstrated that the diaphragm exhibits a different sensitivity and response to vecuronium compared to peripheral muscles, such as the adductor pollicis. The diaphragm is generally more resistant to the effects of vecuronium and recovers from neuromuscular blockade more rapidly.[3][4]

Onset and Duration of Action

The onset of neuromuscular blockade with vecuronium is faster at the diaphragm than at the adductor pollicis.[3][5] Conversely, the recovery of diaphragmatic function is also significantly quicker.[3] This differential effect is a critical consideration in experimental design and clinical application.

Dose-Response Relationship

The dose required to achieve a specific level of neuromuscular blockade is higher for the diaphragm than for peripheral muscles. The effective doses for 50% (ED50) and 95% (ED95) depression of twitch response are consistently greater for the diaphragm.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound to investigate human diaphragm function.

Table 1: Onset and Recovery from Vecuronium-Induced Neuromuscular Blockade

Muscle GroupVecuronium Dose (mg/kg)Onset Time (min)Time to 25% Twitch Height Recovery (min)Time to Complete Twitch Height Recovery (min)Recovery Index (min)Reference
Diaphragm0.11.6 ± 0.327 ± 849 ± 1412 ± 4[3]
Adductor Pollicis0.12.5 ± 0.341 ± 1174 ± 2220 ± 9[3]
Diaphragm0.042.9 ± 0.3---[5]
Adductor Pollicis0.046.6 ± 0.4---[5]
Diaphragm0.072.2 ± 0.3---[5]
Adductor PollicIS0.076.3 ± 0.6---[5]
Diaphragm0.124.2 ± 1.2---[8]

Table 2: Dose-Response Characteristics of Vecuronium

Muscle GroupED50 (µg/kg)ED90 (µg/kg)ED95 (µg/kg)Reference
Diaphragm34 ± 358 ± 5-[6]
Adductor Pollicis25 ± 238 ± 4-[6]
Diaphragm37 ± 12-67 ± 23[7]
Adductor Pollicis30 ± 9-48 ± 13[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in human diaphragm studies.

Protocol for Assessing Neuromuscular Blockade of the Diaphragm

This protocol describes the methodology for comparing the neuromuscular blocking effects of vecuronium on the diaphragm and a peripheral muscle.

Objective: To measure and compare the onset and recovery of neuromuscular blockade induced by vecuronium at the diaphragm and the adductor pollicis.

Materials:

  • This compound for injection

  • Anesthetized and mechanically ventilated human subjects

  • Phrenic nerve stimulator (for diaphragm)

  • Ulnar nerve stimulator (for adductor pollicis)

  • Esophageal and gastric balloon catheters

  • Differential pressure transducer to measure transdiaphragmatic pressure (Pdi)

  • Force transducer to measure adductor pollicis twitch tension

  • Data acquisition system

Procedure:

  • Patient Preparation: Induce and maintain general anesthesia. Secure the airway and initiate mechanical ventilation.

  • Placement of Monitoring Devices:

    • Insert esophageal and gastric balloon catheters to measure esophageal (Pes) and gastric (Pga) pressures. Calculate transdiaphragmatic pressure as Pdi = Pga - Pes.

    • Position stimulating electrodes for the phrenic nerve in the neck and for the ulnar nerve at the wrist.

    • Attach a force transducer to the thumb to measure the evoked contraction of the adductor pollicis muscle.

  • Baseline Measurements:

    • Deliver supramaximal single-twitch stimuli to the phrenic and ulnar nerves at a frequency of 0.1 Hz.

    • Record baseline Pdi and adductor pollicis twitch tension for at least 5 minutes to ensure stability.

  • Vecuronium Administration:

    • Administer a bolus dose of this compound (e.g., 0.1 mg/kg) intravenously.[3]

  • Data Collection:

    • Continuously record Pdi and adductor pollicis twitch tension.

    • Onset Time: Measure the time from vecuronium injection to maximum depression of the twitch response for each muscle.

    • Recovery: Monitor the return of twitch height. Record the time to 25%, 75%, and 90% recovery of the baseline twitch height.

    • Recovery Index: Calculate the time interval between 25% and 75% recovery of the twitch height.

Protocol for Investigating the Effect of Sub-paralyzing Doses of Vecuronium on Diaphragm Fatigue

This protocol is designed to assess whether a low dose of vecuronium predisposes the diaphragm to fatigue.

Objective: To determine the effect of a sub-paralyzing dose of vecuronium on the development of diaphragm fatigue.

Materials:

  • This compound for injection

  • Healthy human volunteers

  • Inspiratory resistive loading device

  • Esophageal and gastric balloon catheters

  • Differential pressure transducer (for Pdi)

  • Surface or esophageal electrodes for diaphragmatic electromyography (EMG)

  • Data acquisition system

Procedure:

  • Subject Preparation: Subjects should be seated comfortably. Place esophageal and gastric balloon catheters and diaphragmatic EMG electrodes.

  • Baseline Measurements: Record baseline Pdi and diaphragmatic EMG activity during quiet breathing.

  • Vecuronium/Placebo Administration:

    • In a randomized, double-blind, crossover design, administer either vecuronium or a saline placebo.

    • A sub-paralyzing dose of vecuronium can be given as a 0.5 mg bolus followed by a 0.5 mg infusion over 30 minutes.[9]

  • Induction of Diaphragm Fatigue:

    • Have the subject breathe against a high inspiratory resistance to induce diaphragm fatigue.

    • Continue the resistive breathing until the subject can no longer generate the target inspiratory pressure or until signs of fatigue are evident on the EMG (a decrease in the high-frequency component and an increase in the low-frequency component of the power spectrum).

  • Data Analysis:

    • Measure the time to fatigue in both the vecuronium and placebo conditions.

    • Analyze the changes in Pdi and the diaphragmatic EMG power spectrum during the fatigue protocol.

    • Compare the time constant of relaxation of Pdi after the fatiguing task between the two conditions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of vecuronium in diaphragm research.

cluster_pathway Vecuronium Neuromuscular Blockade Pathway Vecuronium This compound NMJ Neuromuscular Junction (Nicotinic Receptors) Vecuronium->NMJ Competitively Blocks Muscle Diaphragm Muscle Fiber NMJ->Muscle Depolarization Signal ACh Acetylcholine ACh->NMJ Binds to Contraction Muscle Contraction Muscle->Contraction

Caption: Mechanism of this compound at the neuromuscular junction.

cluster_workflow Experimental Workflow for Assessing Diaphragm Blockade start Anesthetized Subject setup Place Pdi Catheters & Nerve Stimulating Electrodes start->setup baseline Record Baseline Pdi & Twitch Tension setup->baseline administer Administer Vecuronium baseline->administer record Continuously Record Pdi & Twitch Tension administer->record analyze Analyze Onset, Duration, & Recovery record->analyze end Data Interpretation analyze->end

Caption: Workflow for neuromuscular blockade assessment of the diaphragm.

cluster_relationship Logical Relationship of Vecuronium Effects Vecuronium Vecuronium Dose Diaphragm Diaphragm Resistance Vecuronium->Diaphragm Peripheral Peripheral Muscle (Adductor Pollicis) Sensitivity Vecuronium->Peripheral Onset Faster Onset at Diaphragm Diaphragm->Onset Recovery Faster Recovery of Diaphragm Diaphragm->Recovery Dose Higher ED50/ED95 for Diaphragm Diaphragm->Dose

Caption: Relationship of vecuronium effects on diaphragm vs. peripheral muscle.

References

Application Notes and Protocols for Vecuronium Bromide in One-Lung Ventilation Anesthesia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vecuronium Bromide in one-lung ventilation (OLV) anesthesia research. The information is compiled from published clinical studies and general pharmacological guidelines to assist in the design and execution of relevant experimental protocols.

Introduction

This compound is a non-depolarizing, steroidal neuromuscular blocking agent with an intermediate duration of action.[1] It is frequently utilized in general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation for surgical procedures.[1] In the context of one-lung ventilation (OLV), a technique essential for many thoracic surgeries, Vecuronium provides the necessary muscle paralysis to prevent patient movement and coughing, which is critical for a safe and effective surgical field.[2] Research in this area often focuses on the pharmacodynamics of Vecuronium during the unique physiological conditions of OLV and the optimal methods for monitoring neuromuscular blockade.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in anesthesia, with specific data from a comparative study involving one-lung ventilation.

Table 1: this compound Dosage Guidelines

Dosage TypeRecommended DoseAdministration Notes
Initial (Intubating) Dose 0.08 - 0.1 mg/kgIntravenous (IV) bolus.[1][3][4]
0.04 - 0.06 mg/kgIf succinylcholine was used for intubation.[3][4][5]
Maintenance Dose (Intermittent) 0.01 - 0.015 mg/kgAdministered every 25-40 minutes as needed, based on clinical criteria and neuromuscular monitoring.[1][3][4]
Continuous Infusion Loading Dose: 0.08 - 0.1 mg/kgFollowed by the infusion after evidence of spontaneous recovery.[4]
Infusion Rate: 1 mcg/kg/min (0.8 - 1.2 mcg/kg/min range)Titrated to maintain 90% suppression of twitch response.[4][5]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

ParameterValueNotes
Onset of Action 2.5 - 3 minutes (for intubation)Time to maximum neuromuscular blockade is 3-5 minutes.[5]
Clinical Duration 25 - 40 minutesTime to 25% recovery of control twitch height.[5]
Recovery to 95% of Control 45 - 65 minutesTime to near-complete recovery from a single intubating dose.[4]

Table 3: Neuromuscular Blockade Monitoring in One-Lung Ventilation (OLV) vs. Two-Lung Ventilation (TLV)

ParameterOLV Group (n=18)TLV (Control) Group (n=18)P-value
Vecuronium Dose 0.1 mg/kg0.1 mg/kgN/A
Onset of Neuromuscular Blockade (seconds) 289 ± 74270 ± 850.482
Time to Return of T1 (minutes) 21.9 ± 7.025.8 ± 6.70.099
T1/Control Recovery Significantly higher at 50-120 minutes post-administrationLower than OLV group< 0.05

Data extracted from a study comparing neuromuscular blockade in patients undergoing OLV for lung surgery versus TLV for colon surgery. Anesthesia was maintained with sevoflurane, fentanyl, and epidural lidocaine.[6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in one-lung ventilation anesthesia research. These protocols are synthesized from published literature and are intended as a guide.

Protocol 1: Comparative Study of Vecuronium-Induced Neuromuscular Blockade in OLV vs. TLV

1. Subject Recruitment and Preparation:

  • Recruit adult patients scheduled for elective surgery requiring either OLV (e.g., thoracotomy) or TLV (e.g., major abdominal surgery).

  • Obtain informed consent from all participants.

  • Exclude patients with neuromuscular diseases, renal or hepatic insufficiency, or known allergies to anesthetics.

  • On the day of the study, establish standard monitoring, including electrocardiogram, non-invasive blood pressure, pulse oximetry, and capnography.

2. Anesthesia Induction and Maintenance:

  • Pre-oxygenate the patient with 100% oxygen.[2]

  • Induce general anesthesia with a standard intravenous agent (e.g., propofol 2-3 mg/kg) and an opioid (e.g., fentanyl 1-2 mcg/kg).

  • For the OLV group, after induction, perform laryngoscopy and insert a left-sided double-lumen endotracheal tube. Confirm correct placement using a fiberoptic bronchoscope.[7]

  • For the TLV group, insert a standard single-lumen endotracheal tube.

  • Maintain anesthesia with an inhaled anesthetic (e.g., sevoflurane at an age-adjusted MAC of 1.0-1.3) and an opioid infusion or intermittent boluses (e.g., fentanyl).[6]

3. Vecuronium Administration and Neuromuscular Monitoring:

  • Establish neuromuscular monitoring using an acceleromyograph at the adductor pollicis muscle.

  • Deliver supramaximal train-of-four (TOF) stimulation every 15 seconds to establish a baseline.

  • Administer a single bolus of this compound 0.1 mg/kg intravenously.[6]

  • Record the time to the disappearance of the fourth twitch (T4) of the TOF as the onset of neuromuscular blockade.

  • Monitor and record the time to the return of the first, second, third, and fourth twitches (T1, T2, T3, T4).[6]

  • Record the TOF ratio (T4/T1) and the T1/control ratio at regular intervals throughout the procedure.[6]

4. One-Lung Ventilation Management (OLV Group):

  • After positioning the patient for surgery, initiate OLV by clamping the tracheal lumen of the non-operative lung.

  • Adjust ventilator settings to maintain adequate oxygenation and ventilation (e.g., tidal volume 5-6 ml/kg of ideal body weight, PEEP 5 cmH2O, FiO2 adjusted to maintain SpO2 > 90%).[2]

5. Data Analysis:

  • Compare the onset time of neuromuscular blockade, times to return of T1-T4, and recovery of T1/control and TOF ratio between the OLV and TLV groups using appropriate statistical tests.

Protocol 2: Continuous Infusion of this compound during OLV

1. Patient Preparation and Anesthesia Induction:

  • Follow the steps outlined in Protocol 1 for subject recruitment, preparation, and anesthesia induction, including the placement of a double-lumen tube for OLV.

2. Vecuronium Administration and Maintenance:

  • Administer an initial bolus dose of this compound (0.08-0.1 mg/kg).[4]

  • After evidence of spontaneous recovery from the initial dose (e.g., return of T1), initiate a continuous infusion of this compound at a rate of 1 mcg/kg/min.[4]

  • Continuously monitor neuromuscular function using TOF stimulation.

  • Titrate the infusion rate to maintain a desired level of neuromuscular blockade (e.g., 1-2 twitches on the TOF).

3. OLV Management and Data Collection:

  • Manage OLV as described in Protocol 1.

  • Record the infusion rate of Vecuronium at regular intervals.

  • At the end of the procedure, stop the infusion and record the time to recovery of neuromuscular function (e.g., TOF ratio > 0.9).

Signaling Pathways and Experimental Workflows

While specific signaling pathways for Vecuronium in the context of OLV are not extensively detailed in the literature, the primary mechanism of action is well-established. Vecuronium acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate.

cluster_NMJ Neuromuscular Junction Nerve_Terminal Motor Nerve Terminal ACh Acetylcholine (ACh) Nerve_Terminal->ACh Release AChR Nicotinic ACh Receptor (on Motor Endplate) ACh->AChR Binds Muscle_Fiber Muscle Fiber AChR->Muscle_Fiber Depolarization & Contraction Vecuronium This compound Vecuronium->AChR Competitively Blocks

Mechanism of Action of this compound at the Neuromuscular Junction.

cluster_pre Pre-Anesthesia cluster_intra Intra-Anesthesia cluster_post Post-Anesthesia Patient_Screening Patient Screening & Consent Standard_Monitoring Standard Monitoring Setup Patient_Screening->Standard_Monitoring Induction Anesthesia Induction Standard_Monitoring->Induction Intubation DLT Intubation & Placement Confirmation Induction->Intubation Vecuronium_Admin Vecuronium Administration (Bolus +/- Infusion) Intubation->Vecuronium_Admin OLV_Initiation Initiation of One-Lung Ventilation Intubation->OLV_Initiation NMB_Monitoring Neuromuscular Blockade Monitoring (TOF) Vecuronium_Admin->NMB_Monitoring Continuous Feedback NMB_Monitoring->Vecuronium_Admin Surgical_Procedure Surgical Procedure OLV_Initiation->Surgical_Procedure Reversal Reversal of NMB Surgical_Procedure->Reversal Extubation Extubation Reversal->Extubation Recovery Post-Anesthesia Care Extubation->Recovery

Experimental Workflow for Vecuronium Use in One-Lung Ventilation Anesthesia.

References

Application Notes: In Vivo Rodent Models for Studying Vecuronium Bromide Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vecuronium bromide is a non-depolarizing, monoquaternary aminosteroid neuromuscular blocking agent with an intermediate duration of action.[1] It is widely utilized in clinical settings to induce muscle relaxation during surgical procedures and to facilitate endotracheal intubation and mechanical ventilation.[1][2] In research, in vivo rodent models are indispensable for elucidating the pharmacodynamic and pharmacokinetic properties of vecuronium, as well as for investigating its effects on various physiological systems.

Mechanism of Action

Vecuronium exerts its muscle relaxant effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the post-synaptic membrane of the neuromuscular junction.[2][3][4] By binding to these receptors, vecuronium blocks the neurotransmitter acetylcholine (ACh) from binding, thereby preventing the opening of ion channels.[2] This inhibition of ion flow prevents the depolarization of the muscle membrane, leading to muscle relaxation and paralysis.[2][3] The competitive nature of this blockade means its effects can be reversed by increasing the concentration of ACh at the neuromuscular junction, typically achieved by administering acetylcholinesterase inhibitors.[2][5]

Applications in Research

The use of vecuronium in rodent models is critical for:

  • Pharmacodynamic Studies: Determining dose-response relationships, onset of action, clinical duration, and recovery profiles.[6][7]

  • Pharmacokinetic Analysis: Investigating the metabolism, distribution, and elimination of the drug.[4][6][8]

  • Physiological Studies: Assessing the impact on cardiovascular, respiratory, and renal systems.[9][10][11]

  • Drug Interaction Studies: Evaluating how co-administration of other agents, such as inhalation anesthetics or certain antibiotics, may alter the neuromuscular blockade.[1][12]

When using neuromuscular blocking agents like vecuronium in animal research, it is imperative that the animals are adequately anesthetized and mechanically ventilated, as these agents induce paralysis but do not provide anesthesia or analgesia.[13][14][15] Continuous monitoring of physiological parameters is essential to ensure animal welfare and the validity of experimental data.[13][15][16]

Data Presentation

Table 1: Pharmacodynamic Parameters of Vecuronium in Sprague-Dawley Rats via Different Administration Routes

ParameterIntravenous (IV)Intramuscular (IM)Intratracheal (IT)
Dose (mg/kg) 0.3002.251.50
Onset of Action (s) 18 ± 7267 ± 62127 ± 17
Duration of Action (s) 93 ± 30743 ± 131794 ± 162
Recovery Index (s) 32 ± 12222 ± 47134 ± 30
Data sourced from a study comparing pharmacodynamic parameters for neuromuscular block in rats. Values are presented as mean ± SD.[6]

Table 2: Effects of Vecuronium on Cardiovascular and Renal Parameters in Rodents

ParameterAnimal ModelDoseKey Findings
Hemodynamics Male Sprague-Dawley Rats1.0 mg/kg IVDid not reduce hemodynamic responses (heart rate, mean arterial pressure) to noxious stimuli.[9]
Heart Rate Isolated Rat Atria10⁻⁹ to 10⁻⁵ MDose-dependent increase in heart rate, but the changes were not statistically significant.[17][18]
Renal Microcirculation Rodent Model0.02 mg/kg bolus followed by 0.2 mg/kg/h infusionCaused significant vasoconstriction in preglomerular vessels (interlobular and afferent arterioles).[11]
Renal Function Rodent Model0.02 mg/kg bolus followed by 0.2 mg/kg/h infusionDecreased inulin clearance by 16.1% and para-aminohippuric acid clearance by 21.6%.[11]

Table 3: Neuromuscular Effects of Vecuronium in Rats

ParameterAnimal ModelDoseKey Findings
Neuromuscular Blockade Male Sprague-Dawley Rats with sepsis1.2 mg/kgDuration of vecuronium-induced neuromuscular blockade was prolonged in septic rats compared to controls.[8]
Respiratory Sparing Effect Rats (in vivo)Not specifiedThe blockade produced by vecuronium was lower in the diaphragm than in the tibialis anterior muscle.[10]

Experimental Protocols

Protocol 1: Assessment of Neuromuscular Blockade in Anesthetized Rats

This protocol details the in vivo measurement of neuromuscular blockade induced by this compound in rats by stimulating the sciatic nerve and recording the evoked muscle twitch response.

1. Animal Preparation and Anesthesia

  • Animal Model: Male Sprague-Dawley rats (250-350g).[6][8][9]
  • Anesthesia: Induce anesthesia with an appropriate agent (e.g., sevoflurane in an induction chamber).[16] Maintain anesthesia via intravenous administration (e.g., propofol and ketamine infusion) or inhalation (e.g., isoflurane, halothane).[8][9][16] The depth of anesthesia must be sufficient to prevent pain and distress, confirmed by the absence of a withdrawal reflex to a noxious stimulus (e.g., toe pinch) before administering vecuronium.[13][16]
  • Surgical Preparation:
  • Perform a tracheotomy and connect the animal to a small animal ventilator. Adjust ventilation parameters to maintain normocapnia.[16]
  • Cannulate the jugular or femoral vein for intravenous drug administration.[16]
  • Cannulate the carotid or femoral artery to monitor arterial blood pressure and heart rate.[16]
  • Maintain core body temperature at 37°C using a heating pad.

2. Neuromuscular Function Monitoring

  • Nerve Stimulation: Isolate the sciatic nerve in one hind limb. Place stimulating electrodes (e.g., fine needle electrodes) adjacent to the nerve.
  • Muscle Response Measurement: Attach the foot to a force-displacement transducer to measure the isometric twitch tension of the gastrocnemius or tibialis anterior muscle.[8][10]
  • Stimulation Parameters: Apply supramaximal square-wave stimuli of 0.2 ms duration to the sciatic nerve. A train-of-four (TOF) stimulation pattern (four pulses at 2 Hz) can be applied every 15 seconds to assess the degree of block.[19]

3. Vecuronium Administration and Data Collection

  • Baseline: After a stabilization period, record stable baseline twitch responses for at least 15 minutes.
  • Administration: Administer this compound intravenously as a bolus. A dose of 0.3 mg/kg can be used to achieve significant neuromuscular blockade.[6]
  • Data Recording: Continuously record the muscle twitch response, heart rate, and mean arterial pressure.
  • Measured Parameters:
  • Onset of Action: Time from injection to maximum depression of the first twitch (T1) of the TOF.[6]
  • Duration of Action: Time from injection until T1 recovers to 25% of its baseline value.[6]
  • Recovery Index: Time taken for T1 to recover from 25% to 75% of its baseline value.[6]

Protocol 2: Evaluation of Hemodynamic Responses to Vecuronium in Anesthetized Rats

This protocol describes the methodology to assess the influence of vecuronium on cardiovascular responses to noxious stimuli in anesthetized rats.

1. Animal Preparation and Anesthesia

  • Follow the same procedures for animal preparation, anesthesia, and surgical cannulation as described in Protocol 1.[9]
  • Anesthesia can be maintained with a stable concentration of an inhalation agent, such as isoflurane or halothane (e.g., 0.75 x MAC).[9]

2. Experimental Procedure

  • Baseline Measurement: Once the animal is physiologically stable under anesthesia, record baseline heart rate and mean arterial pressure for at least 15 minutes.
  • Pre-Vecuronium Noxious Stimulus:
  • Apply a consistent noxious stimulus (e.g., a 60-second tail clamp at the base of the tail).[9]
  • Record the maximum heart rate and mean arterial pressure during the stimulus.
  • Allow the animal to return to baseline hemodynamic values.
  • Vecuronium Administration: Administer a bolus of this compound (e.g., 1.0 mg/kg, IV).[9] Ensure mechanical ventilation is adequate to support respiration.
  • Post-Vecuronium Noxious Stimulus:
  • Once neuromuscular blockade is established, re-apply the same noxious stimulus.
  • Record the maximum heart rate and mean arterial pressure during this second stimulus.

3. Data Analysis

  • Calculate the maximum change in heart rate and mean arterial pressure from the pre-stimulus baseline for both the pre-vecuronium and post-vecuronium conditions.
  • Use appropriate statistical tests (e.g., paired t-test) to compare the hemodynamic responses to the noxious stimulus before and after the administration of vecuronium. This will help determine if vecuronium alters the autonomic response to pain under anesthesia.[9]

Visualizations

G cluster_NMJ Neuromuscular Junction cluster_Process Signaling Cascade MotorNeuron Motor Neuron Terminal SynapticCleft Synaptic Cleft MotorNeuron->SynapticCleft 1. Action Potential Arrives ACh_Release Acetylcholine (ACh) Release MuscleEndPlate Muscle End Plate ACh_Binding ACh binds to Nicotinic Receptors (nAChR) ACh_Release->ACh_Binding 2. Diffusion Depolarization Na+ Influx & Membrane Depolarization ACh_Binding->Depolarization 3. Channel Opening NoContraction Muscle Relaxation / Paralysis Contraction Muscle Contraction Depolarization->Contraction 4. Excitation-Contraction Coupling Vecuronium This compound Block Blockade of nAChR Vecuronium->Block Block->ACh_Binding Competitive Antagonism Block->NoContraction

Caption: Mechanism of action of this compound at the neuromuscular junction.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_post Phase 3: Conclusion AnimalPrep Animal Acclimation & Weighing Anesthesia Anesthesia Induction & Maintenance AnimalPrep->Anesthesia Surgery Surgical Preparation (Tracheotomy, Cannulation) Anesthesia->Surgery MonitoringSetup Setup Monitoring (ECG, BP, Temp, Twitch) Surgery->MonitoringSetup Stabilization Stabilization Period (>15 min) MonitoringSetup->Stabilization Baseline Record Baseline Data (Twitch, Hemodynamics) Stabilization->Baseline DrugAdmin Administer Vecuronium (e.g., IV Bolus) Baseline->DrugAdmin DataCollection Continuous Data Recording (Onset, Duration, Recovery) DrugAdmin->DataCollection Recovery Monitor Recovery or Proceed to Endpoint DataCollection->Recovery Analysis Data Analysis & Interpretation DataCollection->Analysis Euthanasia Euthanasia Recovery->Euthanasia

Caption: General experimental workflow for in vivo rodent studies of Vecuronium.

References

Troubleshooting & Optimization

Technical Support Center: Vecuronium Bromide Degradation Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation profile of Vecuronium Bromide under various stress conditions. The information is compiled from stability-indicating studies and is intended to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound susceptible to degradation?

A1: this compound shows significant degradation under acidic, alkaline, oxidative, and photolytic stress conditions. It is relatively stable under thermal stress.[1]

Q2: What are the primary degradation products of this compound?

A2: Under hydrolytic (both acidic and basic) and oxidative stress, specific degradation products are formed. Photolytic stress leads to the formation of two other distinct degradation products. The structures of these products have been elucidated using mass spectrometry (MS) data.[1]

Q3: How can I avoid unintentional degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the pH, protect the compound from light, and use antioxidants if oxidative degradation is a concern. For routine analysis, using a validated stability-indicating method is essential to separate the intact drug from any potential degradants.[1]

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is effective for separating and quantifying this compound in the presence of its degradation products.[1][2][3] A suitable method utilizes a Tracer Extrasil CN column with a mobile phase of O-phosphoric acid (pH 6; 0.05M) and acetonitrile (50:50 v/v) with UV detection at 210 nm.[1][2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in the chromatogram Contamination of the sample or mobile phase.Ensure proper cleaning of all glassware and use high-purity solvents and reagents.
Degradation of this compound due to improper sample handling or storage.Prepare fresh samples and store them protected from light and at an appropriate temperature. Ensure the pH of the solution is controlled.
Poor peak shape or resolution Inappropriate mobile phase composition or pH.Optimize the mobile phase composition and pH to achieve better separation. The recommended mobile phase is O-phosphoric acid (pH 6; 0.05M)-acetonitrile (50:50 v/v).[1][2][3]
Column degradation.Use a new or properly regenerated column. A Tracer Extrasil CN (150 × 4.6mm; 5μm) column has been shown to be effective.[1][2][3]
Inconsistent retention times Fluctuation in column temperature or mobile phase flow rate.Use a column oven to maintain a consistent temperature and ensure the HPLC pump is delivering a stable flow rate.
Low recovery of this compound Significant degradation has occurred.Review the experimental conditions to identify the stressor (e.g., pH, light, oxidizing agents) and take corrective measures.
Adsorption of the analyte to the container or column.Use silanized glassware and ensure the column is properly conditioned.

Summary of Degradation under Stress Conditions

The following table summarizes the degradation of this compound under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.

Stress ConditionReagent/ParameterDurationTemperature% DegradationDegradation Products Formed
Acidic Hydrolysis 2M HCl5 hoursReflux15.3%Deg1
Alkaline Hydrolysis 2M NaOH10 hoursReflux25.7%Deg1
Oxidative 3% H₂O₂1 hourReflux35.2%Deg2
Photolytic UV light at 254 nm3 hoursAmbient45.9%Deg3, Deg4
Thermal Dry Heat2.5 hours135°CNo significant degradation-

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound.

Preparation of Stock Solution

Dissolve an appropriate amount of this compound in acetonitrile to obtain a stock solution with a concentration of 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 9 mL of 2M HCl.

  • Reflux the solution for 5 hours.

  • After cooling, neutralize the solution with 2M NaOH.

  • Dilute the solution with the mobile phase to the desired concentration for analysis.

Alkaline Hydrolysis
  • To 1 mL of the stock solution, add 9 mL of 2M NaOH.

  • Reflux the solution for 10 hours.

  • After cooling, neutralize the solution with 2M HCl.

  • Dilute the solution with the mobile phase to the desired concentration for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

  • Reflux the solution for 1 hour.

  • After cooling, dilute the solution with the mobile phase to the desired concentration for analysis.

Photolytic Degradation
  • Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light at 254 nm for 3 hours.

  • Dilute the solution with the mobile phase to the desired concentration for analysis.

Thermal Degradation
  • Keep the solid drug substance in a hot air oven at 135°C for 2.5 hours.

  • After cooling, dissolve the sample in the mobile phase to the desired concentration for analysis.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL in ACN) acid Acidic (2M HCl, Reflux, 5h) start->acid alkali Alkaline (2M NaOH, Reflux, 10h) start->alkali oxidative Oxidative (3% H2O2, Reflux, 1h) start->oxidative photo Photolytic (UV 254nm, 3h) start->photo thermal Thermal (135°C, 2.5h) start->thermal neutralize Neutralization (for Acidic/Alkaline) acid->neutralize alkali->neutralize dilute Dilution with Mobile Phase oxidative->dilute photo->dilute thermal->dilute neutralize->dilute analyze RP-HPLC Analysis dilute->analyze

Caption: Experimental workflow for forced degradation studies of this compound.

Proposed Degradation Pathways of this compound

G VEC This compound Deg1 Deg1 (Hydrolysis Product) VEC->Deg1 Acidic (2M HCl) or Alkaline (2M NaOH) Hydrolysis Deg2 Deg2 (Oxidation Product) VEC->Deg2 Oxidation (3% H2O2) Deg3 Deg3 (Photolytic Product 1) VEC->Deg3 Photolysis (UV 254nm) Deg4 Deg4 (Photolytic Product 2) VEC->Deg4 Photolysis (UV 254nm)

Caption: Proposed degradation pathways of this compound under stress conditions.

References

Technical Support Center: Vecuronium Bromide Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vecuronium Bromide. The information addresses common issues related to drug interactions that may affect the efficacy of vecuronium in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We observed a more profound and prolonged neuromuscular blockade than expected after administering this compound. What could be the cause?

A1: This is a common observation and can be attributed to the potentiation of vecuronium's effects by other drugs administered concomitantly. Several classes of drugs are known to enhance the neuromuscular blockade of vecuronium. These include:

  • Inhaled Anesthetics: Volatile anesthetics such as enflurane, isoflurane, sevoflurane, and halothane can significantly enhance the neuromuscular blocking effects of vecuronium.[1][2] The potentiation is most prominent with enflurane and isoflurane.[1]

  • Antibiotics: Certain antibiotics, particularly aminoglycosides (e.g., gentamicin, tobramycin, neomycin), polymyxins, clindamycin, and tetracyclines, can potentiate the effects of vecuronium.[1][2][3]

  • Cardiovascular Drugs: Calcium channel blockers and beta-blockers have been reported to enhance neuromuscular blockade.

  • Other Neuromuscular Blocking Agents: Prior administration of succinylcholine can enhance both the magnitude and duration of vecuronium's effect.[1][2][4] An additive effect is also seen when used with other non-depolarizing neuromuscular blockers like pancuronium.[1][5]

  • Other Drugs: Dantrolene, quinine, and magnesium salts are also known to potentiate vecuronium.[3][6]

Q2: Our experimental data shows a reduced or shorter-than-expected duration of action for this compound. What are the potential reasons?

A2: A diminished effect of vecuronium can be caused by interactions with drugs that antagonize its neuromuscular blocking activity. Key drug classes to consider are:

  • Anticonvulsants: Chronic administration of anticonvulsant drugs such as carbamazepine and phenytoin can lead to resistance to the effects of vecuronium, requiring higher doses or resulting in a shorter duration of action.

  • Cholinesterase Inhibitors: Drugs like neostigmine and pyridostigmine directly antagonize the effects of non-depolarizing muscle relaxants like vecuronium.[6]

  • Other Drugs: Certain drugs like cisplatin and bumetanide have been reported to decrease the therapeutic efficacy of vecuronium.[7]

Q3: We are designing an experiment involving vecuronium and an inhaled anesthetic. Are there any specific dose adjustments we should consider?

A3: Yes, dose reduction of vecuronium is recommended when used with potent inhaled anesthetics. If vecuronium is administered after steady-state anesthesia has been achieved with agents like enflurane, isoflurane, or halothane, the initial dose of vecuronium may need to be reduced by approximately 15%.[8][9] For continuous infusions, the required rate to maintain 90% twitch depression is markedly lower with isoflurane and enflurane compared to fentanyl-based anesthesia.[10]

Q4: How does the timing of administration of other drugs in relation to vecuronium affect its efficacy?

A4: The timing of administration is crucial. For instance, if succinylcholine is used for intubation prior to vecuronium, it is recommended to delay the administration of vecuronium until the patient begins to recover from the succinylcholine-induced blockade.[1][4] This is because prior administration of succinylcholine can enhance and prolong the effect of vecuronium.[1][2][4] Similarly, the potentiating effect of inhaled anesthetics is more pronounced when vecuronium is administered after the anesthetic has reached a stable concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly Deep and Prolonged Neuromuscular Blockade Co-administration of a potentiating drug (e.g., certain antibiotics, inhaled anesthetics).Review all co-administered drugs. Refer to the quantitative data tables below for potential interactions and consider reducing the vecuronium dosage in future experiments. Ensure adequate monitoring of neuromuscular function.
Reduced or Ineffective Neuromuscular Blockade Co-administration of an inhibiting drug (e.g., chronic anticonvulsants).Verify the subject's medication history for chronic use of drugs known to cause resistance. An increased dose of vecuronium may be required, but should be titrated carefully with neuromuscular monitoring.
Variability in Onset Time and Duration of Action Interaction with other neuromuscular blocking agents or anesthetics.Standardize the timing and sequence of drug administration in your protocol. When using multiple neuromuscular blockers, be aware of potential synergistic or antagonistic effects. The drug administered first often has a dominant effect on the subsequent blocker.[5]

Quantitative Data on Drug Interactions

The following tables summarize the quantitative effects of various drugs on the efficacy of this compound.

Table 1: Inhaled Anesthetics

Interacting DrugDose/ConcentrationEffect on VecuroniumReference
Enflurane1.2 MACED50 reduced to 12.8 µg/kg[2]
2.2 MACED50 reduced to 6.3 µg/kg; Duration of 50% block prolonged to 46.5 min[2]
Isoflurane1.2 MACED50 reduced to 14.7 µg/kg[2]
2.2 MACED50 reduced to 9.8 µg/kg[2]
Halothane1.2 MACED50 reduced to 16.9 µg/kg[2]
2.2 MACED50 reduced to 13.8 µg/kg[2]
Sevoflurane1.7% (after 30 min)ED50 reduced to 10.6 µg/kg; ED90 to 20.8 µg/kg; ED95 to 26.2 µg/kg[11]

Table 2: Antibiotics

Interacting DrugEffect on VecuroniumReference
GentamicinSignificantly longer clinical duration and time to recovery[12]
TobramycinSignificantly longer clinical duration and time to recovery[12]
PiperacillinNo clinically important prolongation of neuromuscular blockade[13]
CefoxitinNo clinically important prolongation of neuromuscular blockade[13]

Table 3: Other Neuromuscular Blocking Agents

Interacting DrugAdministration SequenceEffect on VecuroniumReference
SuccinylcholinePrior to VecuroniumEnhanced neuromuscular blocking effect and duration of action. Initial vecuronium dose may need to be reduced to 0.04-0.06 mg/kg.[1][4][9]
PancuroniumPancuronium followed by VecuroniumReduced dose requirement and significant prolongation of vecuronium's action.[5][14]

Experimental Protocols

Protocol 1: In Vivo Assessment of Drug Interaction with Vecuronium using Electromyography (EMG)

This protocol outlines a method to quantify the effect of a test drug on the neuromuscular blocking activity of vecuronium in a clinical or preclinical setting.

  • Subject Preparation: Anesthetize the subject according to the approved institutional protocol. Maintain a stable level of anesthesia.

  • Neuromuscular Monitoring Setup:

    • Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve).

    • Place recording electrodes over the corresponding muscle (e.g., the adductor pollicis).

    • Connect the electrodes to an EMG machine capable of delivering a supramaximal stimulus and recording the muscle twitch response.

  • Baseline Measurement:

    • Deliver a single supramaximal stimulus every 10-15 seconds and record the baseline twitch height.

    • Alternatively, use a train-of-four (TOF) stimulation pattern (four supramaximal stimuli at 2 Hz every 15 seconds) and record the T1 (first twitch) height and the T4/T1 ratio.

  • Drug Administration:

    • Administer the test drug at the desired dose and route.

    • Allow sufficient time for the test drug to reach its expected peak effect.

    • Administer a bolus dose of this compound (e.g., 0.1 mg/kg).

  • Data Acquisition:

    • Continuously monitor and record the twitch response (single twitch height or TOF) following vecuronium administration.

    • Key parameters to measure include:

      • Onset time: Time from vecuronium administration to 90% or 95% twitch depression.

      • Clinical duration (DUR25): Time from vecuronium administration until the twitch height recovers to 25% of baseline.

      • Recovery index: Time taken for the twitch height to recover from 25% to 75% of baseline.

  • Data Analysis:

    • Compare the onset time, clinical duration, and recovery index in the presence and absence of the test drug.

    • Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

Visualizations

cluster_0 Neuromuscular Junction Nerve Terminal Nerve Terminal Acetylcholine (ACh) Acetylcholine (ACh) Nerve Terminal->Acetylcholine (ACh) releases Synaptic Cleft Synaptic Cleft Motor End Plate Motor End Plate Muscle Contraction Muscle Contraction Motor End Plate->Muscle Contraction Nicotinic ACh Receptor Nicotinic ACh Receptor Acetylcholine (ACh)->Nicotinic ACh Receptor binds to Vecuronium Vecuronium Vecuronium->Nicotinic ACh Receptor competitively blocks Nicotinic ACh Receptor->Motor End Plate depolarizes No Muscle Contraction No Muscle Contraction Nicotinic ACh Receptor->No Muscle Contraction cluster_workflow Experimental Workflow for Drug Interaction Study start Start prepare Anesthetize Subject & Setup Neuromuscular Monitoring start->prepare baseline Record Baseline Twitch Response prepare->baseline administer_test Administer Test Drug baseline->administer_test administer_vec Administer this compound administer_test->administer_vec monitor Continuously Monitor Neuromuscular Blockade administer_vec->monitor analyze Analyze Onset, Duration, and Recovery monitor->analyze end End analyze->end cluster_potentiating Potentiating Factors cluster_inhibiting Inhibiting Factors Vecuronium Efficacy Vecuronium Efficacy Inhaled Anesthetics Inhaled Anesthetics Inhaled Anesthetics->Vecuronium Efficacy Increase Aminoglycoside Antibiotics Aminoglycoside Antibiotics Aminoglycoside Antibiotics->Vecuronium Efficacy Increase Succinylcholine Succinylcholine Succinylcholine->Vecuronium Efficacy Increase Anticonvulsants (chronic) Anticonvulsants (chronic) Anticonvulsants (chronic)->Vecuronium Efficacy Decrease Cholinesterase Inhibitors Cholinesterase Inhibitors Cholinesterase Inhibitors->Vecuronium Efficacy Decrease

References

Technical Support Center: Sugammadex for Vecuronium Bromide Reversal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, quantitative data, experimental protocols, and mechanistic diagrams for the use of Sugammadex in reversing vecuronium bromide-induced neuromuscular blockade.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experimental procedures involving the reversal of vecuronium-induced blockade with sugammadex.

Q1: Why is the reversal of vecuronium-induced neuromuscular blockade with sugammadex incomplete or slower than expected?

A1: Several factors can contribute to an incomplete or delayed reversal:

  • Inadequate Dosing: The dose of sugammadex is critical and must be calculated based on the depth of the neuromuscular blockade. Underdosing is a primary cause of incomplete reversal. For a moderate block (reappearance of the second twitch in a Train-of-Four [TOF] stimulation), 2 mg/kg is recommended. For a deep block (1-2 post-tetanic counts), 4 mg/kg is necessary.[1][2]

  • Timing of Administration: The efficacy of reversal is dependent on the level of blockade at the time of administration. Administering sugammadex at a deeper level of blockade than estimated may require a higher dose for effective and rapid reversal.

  • Patient-Specific Factors: In clinical settings, factors such as obesity may necessitate dose adjustments. Dosing based on total body weight is often recommended in obese patients to ensure an adequate molar ratio of sugammadex to the neuromuscular blocking agent.[3]

  • Drug Interactions: While uncommon, certain drugs could theoretically displace vecuronium from the sugammadex-vecuronium complex.[4][5]

Q2: We observed a recurrence of neuromuscular blockade after an initial successful reversal with sugammadex. What could be the cause?

A2: Recurrence of neuromuscular blockade, or "recurarization," is a known, though infrequent, phenomenon.[6] The primary causes include:

  • Insufficient Dose: This is the most common reason. An inadequate dose of sugammadex may initially bind with the vecuronium present in the central compartment (plasma). However, as vecuronium redistributes from peripheral tissues back into the plasma, the available free sugammadex may be insufficient to encapsulate these newly arrived molecules, leading to a return of the blockade.[6][7] This has been observed in cases where less than the recommended dose was used for the depth of block.[6]

  • Deep Blockade Reversal with Low Dose: Attempting to reverse a deep block with a dose intended for a moderate block (e.g., using 2 mg/kg when a 4 mg/kg dose is required) significantly increases the risk of recurrence.[6]

  • Opioid-Induced Respiratory Depression: In some clinical cases, opioid-induced respiratory depression has been associated with recurrent paralysis after sugammadex administration, although the mechanism is complex.[8]

  • Importance of Monitoring: Continuous quantitative neuromuscular monitoring is crucial to detect and prevent such events.[1][8]

Q3: What are the potential adverse effects to monitor for in our experimental subjects after sugammadex administration?

A3: While generally well-tolerated, sugammadex is associated with some adverse effects:

  • Hypersensitivity and Anaphylaxis: This is a primary safety concern, although the incidence is low.[9] Researchers should be prepared to manage allergic reactions.

  • Cardiovascular Effects: Bradycardia, sometimes severe, and hypotension have been reported.[10][11] It is recommended to have vasoactive drugs available.[9] Some reports have also noted a potential for QT interval prolongation, though other studies have not found a significant link.[10]

  • Coagulation: Higher doses of sugammadex may be associated with an in vitro decrease in coagulation factors, suggesting a potential increased risk of bleeding.[11]

  • Common Reactions: More common, less severe reactions include vomiting, dry mouth, and tachycardia.[10]

Q4: Can sugammadex interact with other compounds used in our experiments?

A4: Sugammadex's primary interaction is through its encapsulation mechanism.[12]

  • Displacement Interactions: Theoretically, a compound with a high binding affinity for sugammadex could displace vecuronium, leading to a recurrence of blockade.[4][5] Studies have identified toremifene, flucloxacillin, and fusidic acid as having the potential for such interactions, though clinical evidence of this is limited.[4]

  • Capturing Interactions: Sugammadex could encapsulate other drugs, particularly those with a steroidal structure, potentially reducing their efficacy. This is a known concern for hormonal contraceptives.[5] Researchers should consider the structure of co-administered compounds.

Q5: How do we re-establish neuromuscular blockade if required after administering sugammadex?

A5: Re-establishing a block can be challenging because the administered sugammadex will bind with newly introduced vecuronium.

  • Waiting Period: The manufacturer recommends waiting periods before re-administering an aminosteroid neuromuscular blocking agent. For example, after a standard reversal dose, a 4-hour wait may be needed before a standard dose of vecuronium will be fully effective.[9]

  • Alternative Agents: If rapid re-establishment of blockade is necessary, using a non-steroidal neuromuscular blocking agent from the benzylisoquinolinium class (e.g., cisatracurium) is a recommended option, as sugammadex does not bind to these agents.[9][13] A depolarizing agent like succinylcholine can also be used.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of sugammadex in reversing vecuronium-induced blockade.

Table 1: Sugammadex Dosing Recommendations for Vecuronium Reversal

Depth of Neuromuscular Blockade Monitoring Criteria Recommended Sugammadex Dose (IV Bolus)
Moderate Blockade Reappearance of T2 in response to TOF stimulation 2 mg/kg[1][2]
Deep Blockade Reappearance of 1 to 2 Post-Tetanic Counts (PTC) 4 mg/kg[1][2]

| Shallow Blockade | TOF Ratio of 0.3 | ~0.56 mg/kg may be sufficient[14] |

Table 2: Comparative Recovery Times: Sugammadex vs. Neostigmine for Vecuronium Reversal

Parameter Sugammadex Neostigmine Notes
Time to TOF Ratio ≥ 0.9 (Moderate Block) 2 to 5 minutes[15] 7.5 to 19 minutes[15] Sugammadex provides a significantly faster and more predictable recovery.[16]
Time to TOF Ratio ≥ 0.9 (Deep Block) ~4.5 minutes (with 4.0 mg/kg)[17] ~66.2 minutes (with 70 µg/kg)[17] Neostigmine is largely ineffective at reversing deep blockade.

| Time to TOF Ratio ≥ 0.9 (Obese Patients) | ~3.15 minutes | ~6.18 minutes | Data from a study on morbidly obese patients undergoing sleeve gastrectomy.[18] |

Table 3: Binding Affinity of Sugammadex for Aminosteroid NMBAs

Compound Association Rate Constant (kₐₛₛ)
Rocuronium 1.79 x 10⁷ mol/L[4]
Vecuronium 5.72 x 10⁶ mol/L[4]
Pancuronium Lower affinity than rocuronium and vecuronium[7]

Note: While affinity for vecuronium is lower than for rocuronium, reversal is highly effective because vecuronium is more potent, meaning fewer molecules are present at an equivalent depth of block.[7]

Experimental Protocols

This section provides a detailed methodology for a key experiment in this field of research.

Protocol: In Vivo Assessment of Neuromuscular Blockade Reversal Using Train-of-Four (TOF) Monitoring

1. Objective: To quantify the speed and efficacy of sugammadex in reversing vecuronium-induced neuromuscular blockade in an animal model (e.g., dogs, pigs, rodents) using acceleromyography.[15]

2. Materials:

  • Anesthetic agent (e.g., propofol, isoflurane)

  • This compound

  • Sugammadex

  • Neuromuscular transmission monitor with acceleromyography capabilities (e.g., TOF-Watch)

  • Surface or needle electrodes

  • Intravenous access supplies

  • Physiological monitoring equipment (ECG, blood pressure, temperature)

3. Procedure:

  • Animal Preparation: Anesthetize the subject according to an approved institutional animal care and use committee (IACUC) protocol. Ensure stable anesthetic depth, normothermia, and physiological stability.

  • Electrode Placement: Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve). Place the acceleration transducer on the corresponding muscle (e.g., the adductor pollicis).

  • Supramaximal Stimulation: Before administering the neuromuscular blocking agent, determine the supramaximal current. This is the lowest current that produces a maximal twitch response. Set the stimulator to 10-20% above this level.

  • Baseline TOF Measurement: Record baseline TOF ratio (the ratio of the fourth twitch height, T4, to the first, T1). A baseline TOF ratio should be 1.0.

  • Induction of Blockade: Administer an intravenous bolus of vecuronium (e.g., 0.1 mg/kg). Monitor the TOF count. The block deepens as the number of twitches (T4, T3, T2, T1) disappears. For deep blockade, post-tetanic count (PTC) stimulation may be required.

  • Maintenance of Blockade: Maintain the desired level of blockade (e.g., deep block with PTC of 1-2, or moderate block with reappearance of T2) with continuous infusion or intermittent boluses of vecuronium.

  • Administration of Reversal Agent: At the target depth of blockade, administer a single intravenous bolus of the calculated dose of sugammadex (e.g., 4 mg/kg for deep block).

  • Monitoring Recovery: Immediately begin recording the TOF response at regular intervals (e.g., every 15-60 seconds).[15]

  • Data Collection: Record the time to the reappearance of T2, T3, and T4. The primary endpoint is typically the time from sugammadex administration to the recovery of the TOF ratio to ≥ 0.9.[16]

  • Post-Reversal Monitoring: Continue to monitor the TOF ratio for at least 30-60 minutes to detect any potential recurrence of the blockade.[6]

4. Data Analysis:

  • Calculate the mean time (± standard deviation) to recovery of the TOF ratio to 0.9.

  • Compare recovery times between different dose groups or between sugammadex and a control group (e.g., neostigmine or placebo).

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.

Diagrams and Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of sugammadex and a typical experimental workflow.

Caption: Mechanism of Sugammadex: Encapsulation and Reversal.

G Start Start: Anesthetized Subject with IV Access Baseline Establish Baseline: Quantitative TOF Monitoring (TOF Ratio = 1.0) Start->Baseline Induce Induce Blockade: Administer this compound Baseline->Induce MonitorBlock Monitor to Target Depth (e.g., Deep Block, PTC 1-2) Induce->MonitorBlock Monitor TOF Count/ PTC AdministerSuga Administer Reversal Agent: IV Bolus of Sugammadex MonitorBlock->AdministerSuga Target Depth Reached MonitorRecovery Monitor Recovery: Record Time to TOF Ratio ≥ 0.9 AdministerSuga->MonitorRecovery PostMonitor Post-Reversal Monitoring: Observe for Recurrence (30-60 min) MonitorRecovery->PostMonitor TOF Ratio ≥ 0.9 Achieved End End of Experiment PostMonitor->End

Caption: Experimental workflow for testing Sugammadex reversal.

References

Technical Support Center: In Vitro Degradation of Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vecuronium Bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the in vitro degradation of this compound?

A1: The main factors contributing to the in vitro degradation of this compound are pH, temperature, exposure to light, and the presence of oxidizing agents. This compound is particularly susceptible to hydrolysis, especially under alkaline conditions.

Q2: How stable is this compound in aqueous solutions at different temperatures?

Q3: What is the optimal pH range for maintaining the stability of a this compound solution?

A3: Reconstituted this compound for injection has an acidic pH of approximately 4.[3] It is most stable in acidic conditions and is known to degrade in alkaline solutions. Therefore, it is crucial to avoid mixing this compound with alkaline solutions, such as barbiturates.[3] The primary degradation pathway is hydrolysis of the acetyl groups, a process that is accelerated at higher pH values.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photodegradation. Exposure to UV light at 254 nm has been shown to cause degradation. Therefore, it is recommended to protect solutions containing this compound from light during storage and experimentation to minimize light-induced degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low potency of this compound in my assay. Degradation due to improper storage or handling.- Ensure the reconstituted solution is fresh or has been stored appropriately (refrigerated and protected from light). - Verify the pH of your experimental buffer; avoid alkaline conditions. - Prepare solutions in amber vials or protect them from light.
I am observing additional peaks in my chromatogram when analyzing this compound. Formation of degradation products.- This is expected if the sample has been stressed. The primary degradation pathway is hydrolysis, leading to deacetylated metabolites. - Refer to the experimental protocols section for a stability-indicating HPLC method to separate and identify these degradation products.
My this compound solution appears cloudy or has precipitated. Incompatibility with the solvent or another component in the mixture.- this compound should not be mixed with alkaline solutions.[3] - Ensure you are using a compatible diluent such as sterile water for injection, 0.9% Sodium Chloride, or 5% Dextrose in water.[1]
Variability in results between experimental replicates. Inconsistent sample preparation or storage conditions.- Standardize your sample preparation protocol. - Ensure all replicates are subjected to the same temperature, light, and pH conditions throughout the experiment.

Quantitative Data on this compound Degradation

The following tables summarize the results of forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterDurationTemperature% DegradationNumber of Degradation Products
Acidic Hydrolysis2M HCl5 hoursRefluxSignificant Degradation1
Basic Hydrolysis2M NaOH10 hoursRefluxHigh Degradation1
Oxidation3% H₂O₂1 hourRefluxHigh Degradation1
PhotodegradationUV light at 254 nm3 hoursN/ASignificant Degradation2
Thermal DegradationHeat2.5 hours135°CStable0

Note: "Significant Degradation" and "High Degradation" are reported as the source study did not provide specific percentages, but indicated substantial degradation occurred under these conditions.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: Tracer Extrasil CN (150 × 4.6mm; 5μm)

  • Mobile Phase: O-phosphoric acid (pH 6; 0.05M) and acetonitrile in a 50:50 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25°C

Sample Preparation for Forced Degradation Studies:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix the stock solution with 2M HCl and reflux for 5 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Mix the stock solution with 2M NaOH and reflux for 10 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and reflux for 1 hour.

  • Photodegradation: Expose the stock solution to UV light at 254 nm for 3 hours.

  • Thermal Degradation: Heat the solid drug substance at 135°C for 2.5 hours, then dissolve in the mobile phase.

Visualizations

DegradationPathway cluster_factors Degradation Factors Vecuronium This compound Degradation_Products Degradation Products (e.g., Deacetylated Metabolites) Vecuronium->Degradation_Products Hydrolysis pH pH (especially alkaline) pH->Vecuronium Temp Temperature Temp->Vecuronium Light Light (UV) Light->Vecuronium Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Vecuronium

Caption: Factors influencing the degradation of this compound.

ExperimentalWorkflow start This compound Sample stress Apply Stress Condition (pH, Temp, Light, Oxidizing Agent) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc RP-HPLC Analysis sample_prep->hplc data Data Analysis (Peak Identification & Quantification) hplc->data

Caption: Workflow for a forced degradation study of this compound.

References

Vecuronium Bromide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Vecuronium Bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography.[1][2] Recrystallization is often performed using a solvent system such as dichloromethane and ethanol.[1][2] Column chromatography typically utilizes neutral alumina as the stationary phase and dichloromethane as the eluent.[1][2]

Q2: What level of purity can I expect to achieve with these purification methods?

A2: With optimized protocols, high purity levels of this compound can be achieved. HPLC analysis has shown that a combination of column chromatography and recrystallization can yield purities of 97.5% to 98.2%.[1][2]

Q3: What are some of the common impurities encountered in this compound synthesis?

A3: Several related substances can appear as impurities. These can be starting materials, by-products, or degradation products. Some of the known impurities include Vecuronium-related compound A, B, C, D, E, and F. The European Pharmacopoeia (EP) lists several of these as potential impurities to be monitored.

Q4: How can I monitor the purity of my this compound sample during and after purification?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying related substances.[3][4] A common method involves using a C18 column with a mobile phase consisting of an ammonium formate solution and methanol, with UV detection at 210 nm.[3]

Troubleshooting Guides

Low Purity After Recrystallization

Problem: The purity of my this compound is below the expected 97-98% after recrystallization.

Possible Cause Troubleshooting Step
Incomplete removal of impurities prior to crystallization. Ensure that the initial crude material is first passed through a neutral alumina column to remove baseline impurities before proceeding with recrystallization.[2]
Incorrect solvent ratio. The ratio of dichloromethane to absolute ethanol is crucial. A common starting point is a 1:1.5 to 1:2 volume ratio.[1][2] Experiment with this ratio to optimize crystal formation and impurity exclusion.
Cooling rate is too fast. Rapid cooling can lead to the trapping of impurities within the crystal lattice. Employ a gradient cooling process. For instance, cool from 70°C to 45-50°C over 1 hour, then to 22-25°C over 2 hours, and finally to 8-12°C over 10 hours.[1][2]
Insufficient washing of crystals. After filtration, wash the crystals with a cold solvent, such as diethyl ether or acetone, to remove any residual mother liquor containing impurities.[1]
Low Yield After Purification

Problem: My final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Loss of product during filtration. Ensure the use of an appropriate filter paper and technique to minimize the loss of fine crystals. Consider using a centrifuge for separation.[1]
Product remains dissolved in the mother liquor. Optimize the crystallization temperature. Cooling to a lower temperature (e.g., 5-10°C) can help to maximize precipitation.[2] Also, ensure the correct anti-solvent (e.g., ethanol) volume is added.
Sub-optimal column chromatography conditions. If using column chromatography, ensure the column is not overloaded. The choice of stationary phase (neutral alumina is recommended) and eluent is critical for good separation and recovery.[1][2]
Degradation of the product. This compound can be sensitive to prolonged exposure to certain conditions. Minimize the time the compound is in solution and avoid high temperatures for extended periods, unless specified in the protocol.

Experimental Protocols

Protocol 1: Purification by Column Chromatography followed by Recrystallization

This protocol is based on methods described in the scientific literature.[1][2]

1. Initial Dissolution and Filtration:

  • Accurately weigh the crude this compound.

  • Dissolve the crude product in dichloromethane (e.g., 10g in 50ml).

  • Stir vigorously until fully dissolved.

  • Perform suction filtration to remove any solid impurities and collect the filtrate.[1]

2. Column Chromatography:

  • Prepare a chromatography column with neutral alumina (particle size 50-200µm, pore size 6nm, pH 7.0).[1]

  • Load the dichloromethane solution of this compound onto the column.

  • Elute with dichloromethane.

  • Collect the fractions containing this compound.

  • Concentrate the collected fractions under reduced pressure at 30°C.[1]

3. Recrystallization:

  • Take the concentrated dichloromethane solution and heat it to 65-70°C for 1-2 hours.[2]

  • Add absolute ethanol (volume ratio of dichloromethane solution to ethanol of 1:1.5 to 1:2).[2]

  • Implement a gradient cooling process:

    • Cool to 45-50°C over 1 hour.

    • Cool to 20-25°C over the next 2-3 hours.

    • Finally, cool to 5-12°C over 8-10 hours.[2]

  • Collect the precipitated crystals by centrifugation or filtration.

  • Wash the crystals with a cold solvent.

  • Dry the purified this compound.

Quantitative Data Summary

Purification Method Starting Purity Final Purity (HPLC) Yield Reference
Column Chromatography + Recrystallization86%97.5%84%[1]
Column Chromatography + RecrystallizationNot specified98.2%90%[2]
Column Chromatography + RecrystallizationNot specified97.8%91%[2]

Visualized Workflows

PurificationWorkflow cluster_prep Initial Preparation cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization CrudeVB Crude this compound Dissolve Dissolve in Dichloromethane CrudeVB->Dissolve Filter Suction Filtration Dissolve->Filter LoadColumn Load on Neutral Alumina Column Filter->LoadColumn Elute Elute with Dichloromethane LoadColumn->Elute Collect Collect Fractions Elute->Collect Concentrate Concentrate Under Reduced Pressure Collect->Concentrate Heat Heat Solution (65-70°C) Concentrate->Heat AddEthanol Add Absolute Ethanol Heat->AddEthanol GradientCool Gradient Cooling AddEthanol->GradientCool Crystallize Crystal Formation GradientCool->Crystallize Separate Separate Crystals (Centrifuge/Filter) Crystallize->Separate Wash Wash Crystals Separate->Wash Dry Dry Final Product Wash->Dry PurifiedVB High-Purity this compound Dry->PurifiedVB

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity after Recrystallization ImpurityCheck Was pre-purification by chromatography performed? Start->ImpurityCheck SolventRatio Is the Dichloromethane:Ethanol ratio optimized? ImpurityCheck->SolventRatio Yes PerformChromatography Action: Perform column chromatography before recrystallization. ImpurityCheck->PerformChromatography No CoolingRate Was a slow, gradient cooling applied? SolventRatio->CoolingRate Yes OptimizeRatio Action: Adjust solvent ratio (e.g., 1:1.5 to 1:2). SolventRatio->OptimizeRatio No Washing Were the crystals washed with cold solvent? CoolingRate->Washing Yes ImplementGradient Action: Implement a multi-step, slow cooling process. CoolingRate->ImplementGradient No WashCrystals Action: Wash crystals thoroughly with cold solvent. Washing->WashCrystals No Success Purity Improved Washing->Success Yes PerformChromatography->SolventRatio OptimizeRatio->CoolingRate ImplementGradient->Washing WashCrystals->Success

Caption: Troubleshooting logic for low purity in this compound.

References

Technical Support Center: Vecuronium Bromide Cardiovascular Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cardiovascular effects of Vecuronium Bromide during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular effects of this compound observed in research animals?

A1: this compound is generally considered to have minimal cardiovascular effects, especially when compared to other neuromuscular blocking agents like pancuronium.[1][2][3] However, the following effects have been observed:

  • Bradycardia: A decrease in heart rate is a potential side effect, particularly when used concurrently with opioid analgesics such as fentanyl.[4][5] This is attributed to Vecuronium's lack of significant vagolytic (vagust-blocking) activity, which can unmask the bradycardic effects of other drugs or surgical stimuli.[5][6]

  • Hypotension: A decrease in blood pressure may occur, although it is generally not significant at standard doses.[7]

  • Minimal Changes in Cardiac Output and Systemic Vascular Resistance: Studies in dogs have shown that Vecuronium causes minimal changes to cardiac output and systemic vascular resistance.[1][2]

Q2: What is the mechanism of action behind this compound's cardiovascular effects?

A2: this compound primarily acts as a competitive antagonist at nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation.[8][9] Its cardiovascular effects, or lack thereof, are related to its minimal interaction with muscarinic receptors in the heart.[10] Unlike pancuronium, Vecuronium has weak vagolytic properties, meaning it does not significantly block the vagus nerve's influence on the heart, which can lead to a decrease in heart rate if vagal tone is high.[6][11] Some studies in dogs suggest that Vecuronium's parasympatholytic effects are mediated by both muscarinic and neuronal nicotinic receptors in the heart.[10]

Q3: Are there specific experimental conditions that can exacerbate the cardiovascular side effects of this compound?

A3: Yes, certain conditions can increase the risk of cardiovascular adverse events:

  • Concomitant Drug Administration: The co-administration of opioids (e.g., fentanyl) is strongly associated with an increased incidence of bradycardia and hypotension.[4][5] Inhalational anesthetics like isoflurane and halothane can also enhance the neuromuscular blockade and potentially influence cardiovascular stability.[11]

  • High Doses: While large bolus doses of Vecuronium can speed the onset of neuromuscular blockade, they also significantly prolong its duration of action, which could potentially lead to cumulative effects.[12] However, even at high doses, significant changes in blood pressure and heart rate are not consistently observed.[2][12]

  • Pre-existing Conditions: Animals with underlying heart disease, circulatory problems, or electrolyte imbalances may be more susceptible to the cardiovascular effects of Vecuronium.[11][13]

Q4: What are some recommended alternatives to this compound if cardiovascular stability is the absolute priority?

A4: While Vecuronium is known for its cardiovascular stability, other neuromuscular blocking agents with similar or even more stable profiles include:

  • Cisatracurium: This agent is known for its lack of histamine release and minimal cardiovascular effects, even at high doses, making it a suitable alternative for sensitive cardiovascular experiments.[14]

  • Rocuronium: Rocuronium also offers good cardiovascular stability and has a faster onset of action than Vecuronium.

  • Atracurium: Generally considered to have minimal cardiovascular effects, though some instances of hypotension have been reported.[1][3]

Troubleshooting Guides

Issue: Unexpected Bradycardia or Hypotension Following this compound Administration

Potential Cause Troubleshooting Steps
Opioid Co-administration 1. Review the experimental protocol to confirm the dose and timing of any opioid administration.[5] 2. Consider reducing the opioid dose or using an opioid with a less pronounced bradycardic effect. 3. Ensure an anticholinergic agent, such as atropine or glycopyrrolate, is readily available to counteract severe bradycardia.[11]
High Vagal Tone 1. Monitor the animal's physiological state closely, as surgical stimulation can increase vagal tone. 2. Pre-treatment with an anticholinergic may be considered in protocols where high vagal stimulation is anticipated.
Drug Interaction 1. Review all concurrently administered medications for known interactions with Vecuronium that may affect the cardiovascular system.[15] 2. Be aware that certain antibiotics and anesthetics can potentiate the effects of Vecuronium.[11]
Overdose 1. Ensure accurate dose calculation based on the animal's weight. 2. Monitor the depth of neuromuscular blockade using a peripheral nerve stimulator.[11] 3. Have reversal agents like neostigmine (with an anticholinergic) or sugammadex readily available.[9][11]

Data Presentation

Table 1: Comparative Cardiovascular Effects of Neuromuscular Blocking Agents in Dogs Anesthetized with Fentanyl

DrugHeart RateMean Arterial Blood PressureCardiac OutputSystemic Vascular Resistance
Vecuronium Minimal ChangeMinimal ChangeMinimal ChangeMinimal Change
Atracurium Minimal ChangeMinimal ChangeMinimal ChangeMinimal Change
Pancuronium IncreaseIncreaseIncreaseDecrease
Metocurine Minimal ChangeMinimal ChangeMinimal ChangeDecrease
RGH-4201 Pronounced Increase-IncreaseDecrease

Source: Adapted from a study on conditioned foxhounds.[1]

Table 2: Hemodynamic Changes Following Vecuronium and Pancuronium in Patients Undergoing Coronary Artery Bypass Grafting

ParameterVecuronium (0.28 mg/kg)Pancuronium (0.1 mg/kg)
Heart Rate No significant change22% Increase
Mean Arterial Pressure No significant change24% Increase
Cardiac Output 9% Increase17% Increase
Systemic Vascular Resistance 12% DecreaseNo significant change

Source: Data from a comparative study in anesthetized patients.[2]

Experimental Protocols

Protocol 1: Monitoring Cardiovascular Parameters During this compound Administration

This protocol outlines the essential steps for monitoring cardiovascular stability in a research setting.

  • Animal Preparation:

    • Anesthetize the animal according to the approved institutional protocol. Commonly used anesthetics in conjunction with Vecuronium studies include fentanyl, isoflurane, or halothane.[1][4]

    • Establish intravenous access for drug administration and fluid support.

    • Place monitoring equipment.

  • Cardiovascular Monitoring:

    • Electrocardiogram (ECG): Continuously monitor heart rate and rhythm to detect bradycardia or arrhythmias.[16][17]

    • Arterial Blood Pressure: Use either an indwelling arterial catheter (direct measurement) or a non-invasive cuff (indirect measurement) to monitor systolic, diastolic, and mean arterial pressure.[16]

    • Pulse Oximetry: Monitor peripheral oxygen saturation (SpO2) and pulse rate.[16]

    • Capnography: Monitor end-tidal CO2 (ETCO2) to assess ventilation and indirectly cardiac output.[17]

  • Vecuronium Administration:

    • Administer the calculated dose of this compound intravenously. A typical dose for intubation is 0.08 to 0.1 mg/kg.[11]

    • Record all cardiovascular parameters at baseline (before Vecuronium), and at regular intervals (e.g., 2, 5, 10, 20, and 30 minutes) after administration.[1]

  • Data Analysis:

    • Compare post-administration cardiovascular parameters to baseline values to identify any significant changes.

    • Analyze trends over time to assess the duration of any observed effects.

Visualizations

cluster_0 This compound Action Vecuronium Vecuronium nAChR Nicotinic ACh Receptor (Neuromuscular Junction) Vecuronium->nAChR Competitively Blocks ACh Acetylcholine ACh->nAChR Binds to Activate Muscle_Relaxation Muscle Relaxation nAChR->Muscle_Relaxation Inhibition leads to

Caption: Mechanism of Vecuronium at the neuromuscular junction.

cluster_1 Troubleshooting Workflow: Bradycardia Start Bradycardia Observed (Post-Vecuronium) Check_Opioids Review Opioid Co-administration? Start->Check_Opioids Reduce_Opioid Consider Reducing Opioid Dose Check_Opioids->Reduce_Opioid Yes Check_Vagal Assess for High Vagal Tone? Check_Opioids->Check_Vagal No Reduce_Opioid->Check_Vagal Anticholinergic Administer Anticholinergic (e.g., Atropine) Check_Vagal->Anticholinergic Yes Monitor Continue Close Cardiovascular Monitoring Check_Vagal->Monitor No Anticholinergic->Monitor

Caption: Troubleshooting workflow for bradycardia.

cluster_2 Cardiovascular Monitoring Protocol Prep Animal Preparation & Anesthesia Baseline Record Baseline Cardiovascular Data Prep->Baseline Administer Administer Vecuronium Baseline->Administer Monitor_Post Monitor & Record at Regular Intervals Administer->Monitor_Post Analyze Analyze Data for Significant Changes Monitor_Post->Analyze

Caption: Experimental workflow for cardiovascular monitoring.

References

Vecuronium Bromide Dosage & Administration: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of Vecuronium Bromide, focusing on dosage adjustments in specific patient populations.

Frequently Asked Questions (FAQs)

Q1: What is the standard initial dose of this compound for adults?

A1: The recommended initial dose for adults is 0.08 to 0.1 mg/kg administered as an intravenous bolus.[1][2][3] This dose typically provides good to excellent conditions for non-emergency endotracheal intubation within 2.5 to 3 minutes.[4][5]

Q2: How does the presence of potent inhalation anesthetics affect the initial dose?

A2: If this compound is administered after steady-state anesthesia has been achieved with potent inhalation anesthetics like enflurane or isoflurane, the initial dose may be reduced by approximately 15% to 0.06 to 0.085 mg/kg.[2][4][6]

Q3: What is the recommended maintenance dose for prolonged procedures?

A3: For extended surgical procedures, maintenance doses of 0.01 to 0.015 mg/kg are recommended. The first maintenance dose is typically required 25 to 40 minutes after the initial dose.[2][4][7] Subsequent doses can be administered every 12 to 15 minutes under balanced anesthesia.[8]

Q4: Can this compound be administered as a continuous infusion?

A4: Yes. After an initial intubating dose of 80 to 100 mcg/kg, a continuous infusion can be initiated approximately 20-40 minutes later, once there is early evidence of spontaneous recovery.[3][4] The recommended initial infusion rate is 1 mcg/kg/min, which should then be adjusted to maintain 90% suppression of the twitch response.[2][3][9]

Troubleshooting Guide

Issue 1: Prolonged Neuromuscular Blockade

  • Possible Cause: Overdosage, especially in patients with hepatic impairment, or accumulation of the active 3-hydroxy metabolite in patients with renal failure.[8][10] Certain concomitant medications, such as aminoglycosides or corticosteroids, can also potentiate and prolong the neuromuscular blockade.[11]

  • Solution: The primary treatment is to maintain a patent airway and provide manual or mechanical ventilation until respiration is fully recovered.[4] The effects of this compound can be antagonized with acetylcholinesterase inhibitors like neostigmine, edrophonium, or pyridostigmine, administered in conjunction with an anticholinergic agent like atropine or glycopyrrolate.[4][12] Continuous monitoring of neuromuscular function with a peripheral nerve stimulator is crucial.[4]

Issue 2: Delayed Onset of Action

  • Possible Cause: Advanced age or other conditions associated with slower circulation time can delay the onset of action.[4][7]

  • Solution: It is not recommended to increase the dose to shorten the onset time, as higher doses will lead to a longer duration of action.[4][7] Careful titration and monitoring are advised.

Issue 3: Resistance to this compound

  • Possible Cause: Patients with burns covering 20% or more of their total body surface area may develop resistance to non-depolarizing neuromuscular blocking agents like vecuronium.[8] This resistance can appear several days after the injury and persist for months.

  • Solution: In these patients, higher doses may be required to achieve adequate muscle relaxation. Close monitoring of the neuromuscular blockade with a peripheral nerve stimulator is essential to titrate the dose effectively.

Dosage in Specific Patient Populations

Dosage adjustments for this compound are critical in several patient populations to ensure safety and efficacy. The following tables summarize recommended dosage adjustments based on current literature.

Pediatric Population
Age GroupInitial IV Dose (mg/kg)Maintenance IV Dose (mg/kg)Continuous InfusionSpecial Considerations
< 7 weeksNot establishedNot establishedNo recommendationsSafety and effectiveness have not been established.[4]
7 weeks - 1 year0.08 - 0.10.05 - 0.1 (every hour as needed)No recommendationsModerately more sensitive on a mg/kg basis than adults and may take about 1.5 times as long to recover.[2][4][9]
1 - 10 years0.1Repeat every hour as needed0.05 - 0.07 mg/kg/hourMay require a slightly higher initial dose and more frequent supplementation than adults.[1][8][9]
10 - 16 years0.08 - 0.10.01 - 0.0150.8 - 1.2 mcg/kg/minDosage requirements are approximately the same as for adults.[4][8][9]
Geriatric Population
Dosage ConsiderationRecommendationRationale
Initial Dose Cautious, starting at the low end of the dosing range.Greater frequency of decreased hepatic, renal, or cardiac function.[4][7]
Onset of Action May be delayed.Slower circulation time. Do not increase dose to hasten onset.[4][7]
Recovery May be prolonged.Age-related changes in drug distribution and metabolism.
Renal and Hepatic Impairment
ConditionInitial DoseMaintenance DoseContinuous InfusionKey Considerations
Renal Impairment No specific adjustment, but consider a lower dose in anephric patients for emergency surgery.[7][8]No specific adjustment.No specific adjustment.Well-tolerated in patients with renal failure who have been prepared for surgery by dialysis.[4][7] Hepatic elimination decreases in uremia, which may lead to accumulation of the active 3-hydroxy metabolite.[8]
Hepatic Impairment (Cirrhosis or Cholestasis) No specific dosage recommendations are available; caution is advised.[6][8]May need to be reduced.No specific recommendations.Prolonged recovery time is expected due to the liver's role in metabolism and excretion.[4][8][10] Plasma clearance is significantly decreased and elimination half-life is prolonged.[13]
Obese Population
Dosage CalculationRecommendationRationale
Initial and Maintenance Doses Based on Ideal Body Weight (IBW).[11][14]Dosing based on total body weight can lead to overdose and prolonged recovery.[14] The pharmacokinetics in morbidly obese patients are similar to those with normal weight when dosed by IBW.[14]

Experimental Protocols

Assessment of Neuromuscular Blockade

A peripheral nerve stimulator is the standard tool for monitoring the degree of neuromuscular blockade.[4][15]

Method: Train-of-Four (TOF) Stimulation

  • Electrode Placement: Place two electrodes over a peripheral motor nerve, typically the ulnar nerve at the wrist.

  • Stimulation: The nerve stimulator delivers four supramaximal electrical stimuli at a frequency of 2 Hz (four stimuli over two seconds).[15]

  • Observation: The muscular response (twitch) of the corresponding muscle (e.g., adductor pollicis of the thumb) is observed.

  • Interpretation:

    • TOF Count: The number of observed twitches. A lower count indicates a deeper level of blockade.

    • TOF Ratio: In quantitative monitoring, the ratio of the amplitude of the fourth twitch to the first twitch (T4/T1) is calculated. A TOF ratio of ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[16]

Visualizations

This compound Mechanism of Action cluster_Neuron Motor Neuron Terminal cluster_Synapse Neuromuscular Junction cluster_Muscle Muscle Fiber ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR Binds to Depolarization Depolarization nAChR->Depolarization Opens ion channels Contraction Muscle Contraction Depolarization->Contraction Triggers Vecuronium This compound Vecuronium->nAChR Competitively Blocks

Caption: Competitive antagonism of acetylcholine at the neuromuscular junction.

Experimental Workflow for Dosage Adjustment Start Start Experiment Administer Administer Initial Dose (e.g., 0.08-0.1 mg/kg) Start->Administer Monitor Monitor Neuromuscular Blockade (Train-of-Four) Administer->Monitor Assess Assess Blockade Level Monitor->Assess Maintain Administer Maintenance Dose or Adjust Infusion Assess->Maintain Blockade insufficient Recovery Monitor Recovery (TOF Ratio >= 0.9) Assess->Recovery Blockade sufficient Maintain->Monitor End End Experiment Recovery->End Dosage Adjustment Logic Patient Patient Population Pediatric Pediatric Patient->Pediatric Geriatric Geriatric Patient->Geriatric Obese Obese Patient->Obese Renal Renal Impairment Patient->Renal Hepatic Hepatic Impairment Patient->Hepatic AgeWeight Adjust for Age & Weight Pediatric->AgeWeight ReduceDose Consider Dose Reduction / Cautious Dosing Geriatric->ReduceDose Prolonged Anticipate Prolonged Effect Geriatric->Prolonged IBW Use Ideal Body Weight Obese->IBW Renal->ReduceDose Hepatic->ReduceDose Hepatic->Prolonged DoseAdj Dosage Adjustment AgeWeight->DoseAdj IBW->DoseAdj ReduceDose->DoseAdj Prolonged->DoseAdj

References

Technical Support Center: Management of Prolonged Neuromuscular Blockade from Vecuronium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with the nondepolarizing neuromuscular blocking agent, Vecuronium.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vecuronium?

A1: Vecuronium is a monoquaternary aminosteroid that acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic receptors on the postjunctional membrane of the neuromuscular junction.[1][2] By blocking these receptors, Vecuronium prevents acetylcholine from binding, which in turn inhibits depolarization of the motor endplate, preventing the release of calcium ions and subsequent muscle contraction.[1][3]

Q2: What is the typical duration of action for Vecuronium in an experimental setting?

A2: Vecuronium is classified as an intermediate-acting neuromuscular blocking agent.[4][5] Following a standard intubating dose, the clinical duration (time to 25% recovery of control twitch height) is approximately 25 to 40 minutes.[4][6] Recovery to 95% is typically observed within 45 to 65 minutes.[4][6] However, this can be influenced by several factors, including the anesthetic agents used, dosage, and the subject's physiological state.[4][6]

Q3: What are the main causes of prolonged neuromuscular blockade (PNMB) after Vecuronium administration?

A3: Prolonged neuromuscular blockade can result from several factors:

  • Metabolite Accumulation: Vecuronium is metabolized in the liver to active metabolites, primarily 3-desacetylvecuronium, which has about 50-80% of the activity of the parent compound.[2][3][4][7] Accumulation of this metabolite, especially in the context of renal failure, is a significant cause of PNMB.[4][7][8]

  • End-Organ Impairment: Both hepatic and renal dysfunction can delay the clearance of Vecuronium and its active metabolites, extending the duration of the blockade.[5][7][8][9][10]

  • Drug Interactions: Co-administration with certain drugs can potentiate or prolong Vecuronium's effects. These include inhaled anesthetics (e.g., isoflurane), certain antibiotics (e.g., aminoglycosides), and magnesium.[6][8][11][12]

  • Patient Factors: Conditions such as metabolic acidosis, hypothermia, and electrolyte imbalances can enhance the neuromuscular blockade.[6][8]

Q4: What are the primary agents used to reverse Vecuronium-induced blockade?

A4: There are two main classes of reversal agents:

  • Acetylcholinesterase Inhibitors: Agents like Neostigmine and Edrophonium increase the amount of acetylcholine at the neuromuscular junction by preventing its breakdown.[6] This increased concentration of ACh helps it outcompete Vecuronium at the receptor sites. These are typically administered with an antimuscarinic agent (e.g., glycopyrrolate or atropine) to counteract cholinergic side effects.[11][13]

  • Selective Relaxant Binding Agents (SRBAs): Sugammadex is a modified gamma-cyclodextrin that directly encapsulates Vecuronium molecules in the plasma.[5][14] This creates a concentration gradient that pulls Vecuronium away from the neuromuscular junction, leading to a rapid reversal of blockade.[5]

Troubleshooting Guide

Scenario 1: Neuromuscular blockade is unexpectedly prolonged, and the Train-of-Four (TOF) ratio remains at 0/4 twitches.

  • Question: My subject shows no response to TOF stimulation (0/4 twitches) long after the expected duration of Vecuronium's effect. What are the immediate steps?

  • Answer: A TOF count of zero indicates a deep or profound level of neuromuscular blockade.[15]

    • Confirm Patency and Dosage: First, verify the administration route and ensure the correct dose was delivered. Rule out any experimental errors in drug preparation or delivery.

    • Assess Physiological Status: Check the subject's core temperature, acid-base status, and electrolyte levels. Hypothermia, acidosis, and elevated magnesium can all prolong blockade.[6][8]

    • Review Concomitant Medications: Identify any drugs administered that could potentiate Vecuronium's effects, such as aminoglycoside antibiotics or inhaled anesthetics.[11][12]

    • Consider Reversal Strategy: At this deep level of blockade, acetylcholinesterase inhibitors like Neostigmine are ineffective.[16] The recommended agent for reversing a profound Vecuronium-induced block is Sugammadex (4.0 mg/kg).[5][13][16]

Scenario 2: Reversal with Neostigmine is slow or incomplete.

  • Question: I administered Neostigmine, but the TOF ratio has not returned to >0.9 after a significant amount of time. What could be the issue?

  • Answer: Incomplete reversal with Neostigmine can occur for several reasons:

    • Block is too Deep: Neostigmine has a "ceiling effect" and is only effective once some degree of spontaneous recovery has begun (i.e., when at least one or two twitches of the TOF are present).[13][16] Administering it during a deep block will not produce a rapid reversal.

    • Metabolite Accumulation: In cases of renal or hepatic impairment, the persistent presence of Vecuronium and its active metabolite (3-desacetylvecuronium) can overwhelm the increased acetylcholine levels facilitated by Neostigmine.[7][8]

    • Underlying Condition: Certain underlying myopathies or neuromuscular diseases can alter the response to both blocking and reversal agents.[6]

    • Troubleshooting Step: If reversal with Neostigmine is inadequate, the administration of Sugammadex is the most effective next step to achieve complete and rapid recovery.[17][18]

Data Presentation

Table 1: Pharmacokinetic Properties of Vecuronium

Parameter Value Reference
Onset of Action 2-3 minutes [9]
Clinical Duration (25% recovery) 25-40 minutes [4][6]
Time to 95% Recovery 45-65 minutes [4][6]
Half-life 51-80 minutes [3]
Metabolism Primarily hepatic (to active metabolites) [2][5][9]

| Primary Excretion | Biliary/fecal (40-75%), Renal (20-30%) |[2][3][9] |

Table 2: Comparison of Reversal Agents for Vecuronium Blockade

Agent Mechanism of Action Typical Dose Mean Reversal Time (from moderate block) Efficacy in Deep Block
Neostigmine Acetylcholinesterase Inhibitor 50-70 µg/kg ~18 minutes Ineffective
Sugammadex Selective Relaxant Binding Agent 2.0 mg/kg (moderate block), 4.0 mg/kg (deep block) ~2-3 minutes Highly Effective

(Data synthesized from multiple sources including[13][14][16][17][18][19])

Experimental Protocols

Protocol 1: Assessment of Neuromuscular Blockade Using Train-of-Four (TOF) Stimulation

This protocol describes a non-invasive method to quantify the degree of neuromuscular blockade in an animal model.

Materials:

  • Peripheral nerve stimulator capable of delivering a TOF stimulus.[20]

  • Surface or needle electrodes.

  • Anesthetized animal subject.

  • Data acquisition system to record muscle response (e.g., acceleromyography or electromyography).

Methodology:

  • Preparation: Anesthetize the subject according to an approved institutional protocol. Ensure the limb to be stimulated is immobilized to allow for consistent measurement.

  • Electrode Placement: Place two electrodes along the path of a peripheral nerve, such as the ulnar nerve. The negative (black) electrode should be placed distally and the positive (red) electrode proximally, about 2 cm apart.

  • Determine Supramaximal Stimulation: Before administering Vecuronium, determine the supramaximal current. Start at a low current (e.g., 5-10 mA) and deliver single twitch stimuli, gradually increasing the current until the observed muscle twitch response no longer increases. The supramaximal stimulus is typically set at 10-20% above this level.

  • Baseline Measurement: Deliver a TOF stimulus (four supramaximal stimuli at a frequency of 2 Hz) and record the baseline response.[15] The height (or amplitude) of the four twitches should be equal (TOF ratio = T4/T1 = 1.0).

  • Vecuronium Administration: Administer Vecuronium intravenously at the desired experimental dose.

  • Monitoring the Blockade: Begin delivering TOF stimuli at regular intervals (e.g., every 10-15 seconds).[15]

    • Onset: Record the time to disappearance of the first twitch (T1).

    • Depth of Block: Quantify the block by the number of observed twitches (e.g., 4/4, 3/4, 2/4, 1/4, 0/4). A count of 1-2 twitches represents an adequate surgical block (85-90% blockade).[21]

    • Recovery: As the subject recovers, the twitches will return in reverse order (T1, then T2, etc.). The TOF ratio (T4/T1) can be calculated once all four twitches are present. A TOF ratio ≥ 0.9 is considered adequate recovery.[16][20]

Mandatory Visualizations

cluster_NMJ Neuromuscular Junction cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Membrane (Motor Endplate) AP Action Potential Arrives ACh_Release Acetylcholine (ACh) Release AP->ACh_Release Depolarization Receptor Nicotinic ACh Receptor ACh_Release->Receptor ACh Binds Contraction Muscle Contraction Receptor->Contraction Depolarization & Ca2+ Release Vecuronium Vecuronium Vecuronium->Receptor Competitively Blocks Start Prolonged NMB Suspected (No recovery in expected timeframe) Monitor Assess with TOF Stimulator Start->Monitor TOF_Result What is the TOF count? Monitor->TOF_Result Deep_Block Deep Block (TOF = 0/4 or 1/4) TOF_Result->Deep_Block 0-1 Twitches Moderate_Block Moderate/Shallow Block (TOF = 2/4 to 4/4 with fade) TOF_Result->Moderate_Block 2-4 Twitches Assess_Causes Investigate Contributing Factors: - Hypothermia - Acidosis - Drug Interactions - Renal/Hepatic Function Deep_Block->Assess_Causes Moderate_Block->Assess_Causes Decision Select Reversal Agent Assess_Causes->Decision Sugammadex Administer Sugammadex (4.0 mg/kg for deep block) Decision->Sugammadex Deep Block Neostigmine Administer Neostigmine (+ Anticholinergic) Decision->Neostigmine Moderate Block Confirm_Recovery Confirm Recovery (TOF Ratio >= 0.9) Sugammadex->Confirm_Recovery Neostigmine->Confirm_Recovery cluster_deep Deep Block Management cluster_moderate Moderate Block Management Start Prolonged NMB Identified Check_TOF Is TOF Count > 1? Start->Check_TOF cluster_deep cluster_deep Check_TOF->cluster_deep No (TOF = 0 or 1) cluster_moderate cluster_moderate Check_TOF->cluster_moderate Yes (TOF >= 2) Use_Sugammadex Use Sugammadex (4.0 mg/kg) No_Neostigmine Neostigmine is ineffective. Do Not Administer. Option_Sugg Option 1: Sugammadex (2.0 mg/kg) (Faster, more predictable) Option_Neo Option 2: Neostigmine (50-70 mcg/kg) (Slower, ceiling effect) Monitor_Recovery Monitor until TOF Ratio >= 0.9 cluster_deep->Monitor_Recovery cluster_moderate->Monitor_Recovery

References

Validation & Comparative

A Head-to-Head Comparison of Vecuronium and Pancuronium for Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two commonly used non-depolarizing neuromuscular blocking agents: Vecuronium and Pancuronium. Both are aminosteroid compounds that act as competitive antagonists at the nicotinic acetylcholine receptors on the motor endplate, leading to muscle relaxation. However, they exhibit distinct pharmacokinetic and pharmacodynamic profiles, which influence their clinical applications and side-effect profiles. This document summarizes key experimental data, outlines methodologies from comparative studies, and visualizes their mechanism of action.

Data Summary: Pharmacokinetic and Pharmacodynamic Properties

The following tables summarize the quantitative data from various comparative studies of Vecuronium and Pancuronium.

Pharmacokinetic Parameter Vecuronium Pancuronium Reference
Plasma Clearance 5.2 ± 0.7 mL/kg/min1.8 ± 0.4 mL/kg/min[1]
4 mL/min/kg1.1 mL/min/kg[2][3]
Elimination Half-Life 71 ± 20 min140 ± 25 min[1]
Volume of Distribution (Steady-State) 179 ± 31 mL/kg (elderly)-[4]
244 ± 38 mL/kg (young adults)-[4]
Metabolism Primarily hepaticPrimarily renal excretion (80%)[5]
Pharmacodynamic Parameter Vecuronium Pancuronium Reference
Onset of Action ShorterLonger[6]
81 s (0.3 mg/kg)168.5 s (0.1 mg/kg)[7]
Clinical Duration of Action (0.1 mg/kg) 32.7 ± 2.4 min73.5 ± 4.8 min[8]
25-75% Recovery Index 13.9 min (0.3 mg/kg)29.3 min (0.1 mg/kg)[7]
Potency (ED95) 57 µg/kg59 µg/kg[9]
Cumulative Effect No significant cumulative activityLonger duration with maintenance doses[8]
Cardiovascular Effects (0.1 mg/kg) Vecuronium Pancuronium Reference
Heart Rate No significant change or decreaseSignificant increase[6][8]
Mean Arterial Pressure (MAP) Minimal effect, may decrease over timeSignificant increase post-intubation[6]

Mechanism of Action: Neuromuscular Blockade

Vecuronium and Pancuronium are non-depolarizing neuromuscular blocking agents.[10][11] They act by competitively binding to nicotinic cholinergic receptors at the postjunctional membrane of the myoneural junction.[10] This competitive inhibition prevents acetylcholine from binding to these receptors, thereby preventing depolarization of the muscle cell membrane and subsequent muscle contraction.[10] The neuromuscular blockade can be reversed by administering anticholinesterase agents, which increase the concentration of acetylcholine at the neuromuscular junction, allowing it to outcompete the blocking agent.[5]

cluster_Presynaptic Presynaptic Nerve Terminal cluster_Postsynaptic Postsynaptic Muscle Membrane NerveImpulse Nerve Impulse Arrives AChRelease Acetylcholine (ACh) Release NerveImpulse->AChRelease ACh ACh AChRelease->ACh Receptor Nicotinic ACh Receptor ACh->Receptor Binds Vec_Pan Vecuronium / Pancuronium Vec_Pan->Receptor Competitively Binds Depolarization Membrane Depolarization Receptor->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Mechanism of competitive neuromuscular blockade by Vecuronium and Pancuronium.

Experimental Protocols

Comparative Pharmacokinetics and Pharmacodynamics in Anesthetized Patients
  • Objective: To compare the pharmacokinetic and pharmacodynamic profiles of Vecuronium and Pancuronium.

  • Study Population: Adult patients (ASA class I or II) scheduled for elective surgery.[1]

  • Anesthesia: Anesthesia was induced and maintained with agents such as nitrous oxide and halothane.[1]

  • Drug Administration: Patients received a single intravenous bolus dose of either Vecuronium (e.g., 25-50 µg/kg or 0.1 mg/kg) or Pancuronium (e.g., 25-50 µg/kg or 0.1 mg/kg).[1][2]

  • Pharmacokinetic Analysis:

    • Serial venous blood samples were collected at predetermined time points for up to eight hours post-administration.[1]

    • Serum concentrations of the drugs were quantified using mass spectrometry.[1]

    • Pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life were calculated by fitting the concentration-time data to a multi-compartment model.[1][2]

  • Pharmacodynamic Analysis:

    • Neuromuscular function was monitored by stimulating the ulnar nerve and measuring the force of thumb adduction (twitch response).[1]

    • Parameters such as onset of action (time to maximum block), clinical duration of action (time from injection to 25% recovery of twitch height), and recovery index (time from 25% to 75% recovery) were recorded.

  • Cardiovascular Monitoring: Heart rate and mean arterial pressure were continuously monitored and recorded at baseline and at specified intervals after drug administration.[6]

cluster_Setup Experimental Setup cluster_Intervention Intervention cluster_DataCollection Data Collection cluster_Analysis Data Analysis Patient Patient Selection (ASA I/II, Elective Surgery) Anesthesia Induction & Maintenance of Anesthesia Patient->Anesthesia Monitoring Baseline Monitoring (Neuromuscular, Cardiovascular) Anesthesia->Monitoring Randomization Randomization Monitoring->Randomization Vecuronium Administer Vecuronium Randomization->Vecuronium Pancuronium Administer Pancuronium Randomization->Pancuronium PK_Sampling Serial Blood Sampling (Pharmacokinetics) Vecuronium->PK_Sampling PD_Monitoring Continuous Neuromuscular Function Monitoring Vecuronium->PD_Monitoring CV_Monitoring Continuous Cardiovascular Monitoring Vecuronium->CV_Monitoring Pancuronium->PK_Sampling Pancuronium->PD_Monitoring Pancuronium->CV_Monitoring PK_Analysis Mass Spectrometry & Pharmacokinetic Modeling PK_Sampling->PK_Analysis PD_Analysis Quantify Onset, Duration, & Recovery PD_Monitoring->PD_Analysis CV_Analysis Compare Hemodynamic Changes CV_Monitoring->CV_Analysis

Workflow for a comparative clinical study of Vecuronium and Pancuronium.

Head-to-Head Comparison

Pharmacokinetics

The most significant difference in the pharmacokinetics of Vecuronium and Pancuronium lies in their clearance and elimination half-life. Vecuronium has a more rapid clearance and a shorter elimination half-life compared to Pancuronium.[1] This is primarily because Vecuronium is mainly metabolized by the liver, while Pancuronium is predominantly eliminated unchanged by the kidneys.[5] This difference in elimination pathways is a key determinant of their duration of action.

Pharmacodynamics

While both drugs have a similar potency, with nearly identical ED95 values, their temporal profiles are markedly different.[9] Vecuronium has a faster onset of action and a significantly shorter duration of action than Pancuronium.[6][7][8] This shorter duration is a direct consequence of its more rapid plasma clearance.[1][2][3] Furthermore, Vecuronium shows little to no cumulative effect with repeated maintenance doses, whereas the effects of Pancuronium tend to be more prolonged with subsequent administrations.[8]

Cardiovascular Side Effects

Pancuronium is known to cause a moderate increase in heart rate and, to a lesser extent, mean arterial pressure.[6][8] This is attributed to its vagolytic effect and its ability to block muscarinic receptors in the heart.[11] In contrast, Vecuronium is notable for its cardiovascular stability, with minimal to no effect on heart rate or blood pressure.[6][7][8] In some cases, a slight decrease in heart rate has been observed with Vecuronium administration.[6][12]

Conclusion

Vecuronium and Pancuronium are both effective non-depolarizing neuromuscular blocking agents, but their distinct pharmacological profiles make them suitable for different clinical scenarios. Vecuronium's rapid onset, shorter duration of action, lack of cumulative effects, and cardiovascular stability make it a versatile agent for a wide range of surgical procedures. Pancuronium, with its longer duration of action, may be preferred in situations where prolonged and profound muscle relaxation is required, although its cardiovascular side effects necessitate careful patient monitoring. The choice between these two agents should be guided by the specific requirements of the surgical procedure, the patient's underlying medical conditions, and the desired duration of neuromuscular blockade.

References

Vecuronium: A Comparative Analysis of Efficacy Against Other Non-Depolarizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the clinical performance of vecuronium in comparison to rocuronium, atracurium, and cisatracurium, supported by experimental data and detailed methodologies.

This guide provides a detailed comparison of the efficacy and safety profiles of vecuronium and other commonly used non-depolarizing neuromuscular blocking agents, including rocuronium, atracurium, and cisatracurium. The information is intended for researchers, scientists, and drug development professionals, offering a thorough analysis based on published clinical trial data.

Mechanism of Action: A Shared Pathway

Non-depolarizing neuromuscular blocking agents, including vecuronium, rocuronium, atracurium, and cisatracurium, share a common mechanism of action. They act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction. By blocking the binding of ACh, these agents prevent depolarization of the muscle fiber membrane, leading to muscle relaxation.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane (Muscle) Nerve Impulse Nerve Impulse ACh_Vesicles Acetylcholine Vesicles ACh Acetylcholine ACh_Vesicles->ACh releases Nerve_Impulse Nerve_Impulse Nerve_Impulse->ACh_Vesicles triggers release Nicotinic_Receptor Nicotinic ACh Receptor Muscle_Fiber Muscle Fiber Nicotinic_Receptor->Muscle_Fiber Depolarization & Contraction ACh->Nicotinic_Receptor binds to NMBA Non-Depolarizing Agent (e.g., Vecuronium) NMBA->Nicotinic_Receptor competitively blocks

Mechanism of action of non-depolarizing neuromuscular blocking agents.

Comparative Efficacy: Onset and Duration of Action

The onset of action and the duration of neuromuscular blockade are critical parameters in clinical settings. The following table summarizes the key pharmacokinetic and pharmacodynamic properties of vecuronium compared to its alternatives.

AgentDose for Intubation (mg/kg)Onset of Action (seconds)Clinical Duration (minutes)
Vecuronium 0.08 - 0.1150 - 18025 - 40
Rocuronium0.6 - 1.260 - 9030 - 60
Atracurium0.4 - 0.5120 - 18020 - 35
Cisatracurium0.15 - 0.2120 - 18035 - 45

Data compiled from multiple clinical trials. Actual times may vary based on patient-specific factors and anesthetic technique.

Hemodynamic Stability: A Key Differentiator

A crucial aspect of the safety profile of neuromuscular blocking agents is their effect on the cardiovascular system. Vecuronium is known for its minimal cardiovascular side effects.

AgentEffect on Heart RateEffect on Mean Arterial PressureHistamine Release
Vecuronium Minimal to no changeMinimal to no changeNo
RocuroniumSlight increase (vagolytic effect)Minimal to no changeNo
AtracuriumPotential for slight increasePotential for decreaseYes (dose-dependent)
CisatracuriumMinimal to no changeMinimal to no changeNo

Studies have shown that vecuronium infusions produce more hemodynamic stability than atracurium infusions.[1] In a comparative study, vecuronium produced a lesser change in systolic blood pressure from baseline values compared to atracurium.[1]

Experimental Protocols

The evaluation of neuromuscular blocking agents relies on standardized and objective measurement techniques. The following outlines a typical experimental protocol for comparing the efficacy of these drugs.

Objective:

To compare the onset of action, duration of action, and recovery profile of vecuronium with another non-depolarizing neuromuscular blocking agent.

Methodology:
  • Patient Selection: A cohort of ASA physical status I or II patients scheduled for elective surgery under general anesthesia.

  • Anesthesia Induction: Anesthesia is induced with a standard intravenous agent (e.g., propofol) and an opioid analgesic (e.g., fentanyl).

  • Neuromuscular Monitoring:

    • Train-of-Four (TOF) Stimulation: A peripheral nerve stimulator is used to deliver four supramaximal electrical stimuli to the ulnar nerve at a frequency of 2 Hz.

    • Measurement: The evoked muscle response (adduction of the thumb) is measured using acceleromyography, which quantifies the degree of muscle contraction.

  • Drug Administration: Patients are randomly assigned to receive an equipotent dose of either vecuronium or the comparator agent.

  • Data Collection:

    • Onset of Action: The time from drug administration to the disappearance of the fourth twitch (T4) of the TOF response.

    • Clinical Duration: The time from drug administration until the return of T4 to 25% of its baseline value.

    • Recovery Index: The time taken for the TOF ratio (T4/T1) to recover from 25% to 75%.

  • Hemodynamic Monitoring: Heart rate and mean arterial pressure are continuously monitored and recorded at baseline and at specified intervals after drug administration.

cluster_setup Experimental Setup cluster_procedure Procedure Patient ASA I/II Patient Anesthesia General Anesthesia Induction Patient->Anesthesia Monitoring Establish Neuromuscular and Hemodynamic Monitoring Anesthesia->Monitoring Randomization Randomize to Drug Group (Vecuronium vs. Comparator) Monitoring->Randomization Administration Administer Equipotent Dose of Neuromuscular Blocker Randomization->Administration Data_Collection Record Onset, Duration, Recovery, and Hemodynamics Administration->Data_Collection Analysis Analysis Data_Collection->Analysis Statistical Analysis

A generalized experimental workflow for comparing neuromuscular blocking agents.

Recovery Profiles

The rate and predictability of recovery from neuromuscular blockade are important for patient safety and efficient operating room turnover.

  • Vecuronium: Spontaneous recovery from vecuronium is generally predictable.[1]

  • Rocuronium: Recovery from rocuronium is also predictable and can be rapidly reversed with sugammadex.

  • Atracurium: Atracurium undergoes Hofmann elimination and ester hydrolysis, which are independent of renal and hepatic function, leading to a predictable recovery profile.[2]

  • Cisatracurium: Similar to atracurium, cisatracurium undergoes Hofmann elimination, resulting in a recovery profile that is largely independent of organ function.[3]

Conclusion

Vecuronium remains a clinically valuable non-depolarizing neuromuscular blocking agent, particularly noted for its hemodynamic stability. While newer agents like rocuronium offer a faster onset of action, and atracurium and cisatracurium provide organ-independent elimination pathways, the choice of agent ultimately depends on the specific clinical scenario, patient comorbidities, and the desired pharmacokinetic and pharmacodynamic profile. The data presented in this guide, derived from comparative clinical trials, provides a foundation for informed decision-making in research and drug development.

References

Validating Neuromuscular Monitoring with Vecuronium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of neuromuscular monitoring techniques for researchers and clinicians utilizing Vecuronium Bromide. The following sections detail the mechanism of action of this compound, compare different monitoring modalities with supporting experimental data, and provide comprehensive experimental protocols.

Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction

This compound is a non-depolarizing neuromuscular blocking agent.[1][2][3] Its primary mechanism of action is competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the motor end plate of the neuromuscular junction.[1][3][4] By binding to these receptors, this compound prevents acetylcholine from binding, thereby inhibiting the depolarization of the muscle membrane and subsequent muscle contraction, leading to muscle relaxation.[1][4]

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

cluster_0 Motor Neuron Terminal cluster_1 Synaptic Cleft cluster_2 Muscle Fiber Membrane Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ influx->Synaptic Vesicles (ACh) triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release leads to ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds to Vecuronium Vecuronium->nAChR competitively blocks Ion Channel Opening Ion Channel Opening nAChR->Ion Channel Opening activates Na+ influx Na+ influx Ion Channel Opening->Na+ influx Depolarization Depolarization Na+ influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Caption: Signaling pathway of this compound at the neuromuscular junction.

Comparative Analysis of Neuromuscular Monitoring Techniques

The accurate assessment of neuromuscular blockade induced by this compound is crucial for patient safety and optimal surgical conditions. The most common quantitative methods for monitoring are acceleromyography (AMG) and electromyography (EMG).

Acceleromyography (AMG) vs. Electromyography (EMG)
ParameterAcceleromyography (AMG)Electromyography (EMG)Key Findings
Principle Measures the acceleration of a muscle (typically the adductor pollicis) in response to nerve stimulation.Measures the compound muscle action potential (CMAP) generated by muscle fibers in response to nerve stimulation.EMG is considered more precise than AMG, as it is less affected by restrictions in muscle movement.[5]
Onset Time Generally shorter onset time detected compared to EMG.[5]Generally longer onset time detected compared to AMG.[5]One study found the onset time with rocuronium was 63.9 ± 18.8 seconds for AMG and 73.6 ± 18.9 seconds for EMG.[5]
Recovery T1/Tc (ratio of the first twitch to control) shows greater depression during recovery compared to EMG.[1]Mechanical response recovers faster than the electrical response measured by EMG.[6]AMG and EMG cannot be used interchangeably as they provide different measures of neuromuscular function.[1]
Monitoring at Different Muscle Sites

The onset and recovery from neuromuscular blockade can vary significantly between different muscle groups. This is clinically important as the adductor pollicis, a common monitoring site, may not accurately reflect the block at the diaphragm or laryngeal muscles, which are critical for respiration and airway protection.

Muscle GroupOnset Time (Vecuronium 0.07 mg/kg)Recovery Time (Time to 75% T1 recovery)Key Findings
Diaphragm 2.2 ± 0.3 minSimilar to orbicularis oculiOnset is significantly faster at the diaphragm compared to the adductor pollicis.[2]
Orbicularis Oculi 3.4 ± 0.5 minSimilar to diaphragmOnset time is intermediate between the diaphragm and adductor pollicis.[2]
Adductor Pollicis 6.3 ± 0.6 minSignificantly longer than diaphragm and orbicularis oculiThe adductor pollicis has a slower onset and recovery profile.[2]

The following workflow illustrates a typical experimental setup for comparing neuromuscular monitoring at different sites.

cluster_0 Patient Preparation cluster_1 Nerve Stimulation & Monitoring cluster_2 Data Acquisition & Analysis Anesthesia Induction Anesthesia Induction Electrode Placement Electrode Placement Anesthesia Induction->Electrode Placement Ulnar Nerve (Adductor Pollicis) Ulnar Nerve (Adductor Pollicis) Electrode Placement->Ulnar Nerve (Adductor Pollicis) Facial Nerve (Orbicularis Oculi) Facial Nerve (Orbicularis Oculi) Electrode Placement->Facial Nerve (Orbicularis Oculi) Phrenic Nerve (Diaphragm) Phrenic Nerve (Diaphragm) Electrode Placement->Phrenic Nerve (Diaphragm) AMG Acceleromyography Ulnar Nerve (Adductor Pollicis)->AMG EMG Electromyography Facial Nerve (Orbicularis Oculi)->EMG Phrenic Nerve (Diaphragm)->EMG Record Onset & Recovery Times Record Onset & Recovery Times AMG->Record Onset & Recovery Times EMG->Record Onset & Recovery Times Vecuronium Administration Vecuronium Administration Vecuronium Administration->Record Onset & Recovery Times Compare Monitoring Techniques Compare Monitoring Techniques Record Onset & Recovery Times->Compare Monitoring Techniques

Caption: Experimental workflow for comparative neuromuscular monitoring.

Detailed Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the validation of neuromuscular monitoring with this compound.

General Anesthesia and Patient Monitoring
  • Patient Population: Adult patients classified as American Society of Anesthesiologists (ASA) physical status I and II scheduled for elective surgery.[1]

  • Anesthesia Induction: Anesthesia is typically induced with an intravenous agent such as propofol, often supplemented with an opioid like alfentanil.[2]

  • Anesthesia Maintenance: Anesthesia can be maintained with an inhalation agent like sevoflurane or xenon, or with a total intravenous anesthesia (TIVA) technique.[1]

  • Standard Monitoring: Continuous monitoring of electrocardiogram (ECG), non-invasive blood pressure, pulse oximetry, and end-tidal CO2 is maintained throughout the procedure.

Neuromuscular Monitoring Setup
  • Stimulation: A peripheral nerve stimulator is used to deliver a supramaximal square-wave stimulus of 0.2 ms duration.[7] Train-of-four (TOF) stimulation, consisting of four stimuli at a frequency of 2 Hz, is the most common pattern used.[7]

  • Adductor Pollicis Monitoring (AMG):

    • Stimulation: The ulnar nerve is stimulated at the wrist via surface electrodes.

    • Measurement: A piezoelectric transducer is affixed to the thumb to measure the acceleration of the adductor pollicis muscle.

  • Adductor Pollicis Monitoring (EMG):

    • Stimulation: The ulnar nerve is stimulated as described for AMG.

    • Measurement: Recording electrodes are placed over the belly of the adductor pollicis muscle to detect the compound muscle action potential.

  • Diaphragm Monitoring (EMG):

    • Stimulation: The phrenic nerve is stimulated in the neck using surface or needle electrodes.

    • Measurement: EMG responses are recorded from surface electrodes placed in the seventh or eighth intercostal space.

  • Orbicularis Oculi Monitoring (EMG):

    • Stimulation: The facial nerve is stimulated near the ear.

    • Measurement: EMG responses are recorded from electrodes placed over the orbicularis oculi muscle.

This compound Administration and Data Collection
  • Dosage: An intubating dose of this compound (e.g., 0.07 mg/kg) is administered intravenously.[2]

  • Data Recording:

    • Onset Time: The time from the administration of this compound to a predetermined level of neuromuscular blockade (e.g., 95% depression of the first twitch of the TOF) is recorded.

    • Recovery Time: The time from the end of Vecuronium administration to the return of the TOF ratio to a specific value (e.g., 0.9) is recorded.

    • Train-of-Four (TOF) Ratio: The ratio of the amplitude of the fourth twitch to the first twitch is continuously monitored during recovery.

Conclusion

The validation of neuromuscular monitoring techniques with this compound reveals important differences between monitoring modalities and muscle groups. Electromyography is generally considered a more precise measure of neuromuscular function than acceleromyography. Furthermore, the adductor pollicis muscle, while a convenient site for monitoring, exhibits a slower onset and recovery profile compared to the diaphragm and laryngeal muscles. These findings have significant clinical implications for the timing of tracheal intubation and the assessment of adequate recovery from neuromuscular blockade. Researchers and clinicians should consider these differences when designing studies and managing patients receiving this compound.

References

A Comparative Pharmacological Guide to Aminosteroidal Muscle Relaxants

Author: BenchChem Technical Support Team. Date: November 2025

Aminosteroidal non-depolarizing neuromuscular blocking agents are a cornerstone of modern anesthesia, facilitating endotracheal intubation and providing optimal surgical conditions. This guide offers a detailed comparison of the key aminosteroidal muscle relaxants: pancuronium, vecuronium, rocuronium, and the discontinued rapacuronium, with a focus on their pharmacological profiles and the experimental methods used for their evaluation.

Pharmacodynamic and Pharmacokinetic Properties

The clinical utility of a neuromuscular blocking agent is defined by its pharmacodynamic (PD) and pharmacokinetic (PK) properties. These include the dose required to achieve a certain level of block (ED95), the speed of onset, the duration of action, and how the body processes the drug (clearance and elimination half-life). The following tables summarize these key parameters for the principal aminosteroidal muscle relaxants.

Table 1: Comparative Pharmacodynamic Properties of Aminosteroidal Muscle Relaxants

ParameterPancuroniumVecuroniumRocuroniumRapacuronium
ED95 (mg/kg) ~0.05[1]~0.05~0.3[2]~1.0-1.5
Onset of Action (min) at 2xED95 3-52-31-2[2]1-1.5
Clinical Duration of Action (min) at 2xED95 60-100[3]25-4025-4015-20
Recovery Index (25-75%) (min) ~30-60~15-25~12-18~8-12

Table 2: Comparative Pharmacokinetic Properties of Aminosteroidal Muscle Relaxants

ParameterPancuroniumVecuroniumRocuroniumRapacuronium
Clearance (mL/kg/min) ~1.1-1.9[1]~3-5~3.7-5.3[4]~9.8
Elimination Half-life (min) ~89-161[1]~60-80~60-90[4]~112[4]
Primary Route of Elimination Renal (80%)[3]HepaticHepatic/Biliary[5]Hepatic
Active Metabolites Yes (3-desacetylpancuronium)[1]Yes (3-desacetylvecuronium)Minimal[6]No

Experimental Protocols

The characterization of neuromuscular blocking agents relies on standardized experimental protocols to ensure reproducible and comparable data. The primary method involves monitoring the muscle response to peripheral nerve stimulation.

Assessment of Neuromuscular Blockade

A common experimental setup for assessing the pharmacodynamics of these agents involves the following steps:

  • Animal Model/Human Subjects: Studies are conducted in various animal models (e.g., cats, pigs) or human volunteers under general anesthesia.[7]

  • Nerve Stimulation: A peripheral motor nerve, typically the ulnar nerve, is stimulated using electrodes.[8]

  • Measurement of Muscle Response: The evoked mechanical response (twitch) of a corresponding muscle, such as the adductor pollicis, is measured using a force-displacement transducer (mechanomyography).[8]

  • Stimulation Patterns:

    • Single Twitch Stimulation: Single supramaximal stimuli are delivered at a set frequency (e.g., 0.1 Hz) to establish a baseline and observe the onset and recovery of neuromuscular block.[8]

    • Train-of-Four (TOF) Stimulation: A series of four supramaximal stimuli are delivered at 2 Hz. The ratio of the fourth twitch height to the first (TOF ratio) is used to quantify the degree of non-depolarizing block. A TOF ratio of <0.9 is considered indicative of residual neuromuscular blockade.[9][10]

  • Data Acquisition and Analysis: The muscle twitch responses are recorded and analyzed to determine parameters like ED95, onset time, and duration of action.

G cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Anesthetized Subject Anesthetized Subject Nerve Stimulator Nerve Stimulator Anesthetized Subject->Nerve Stimulator Ulnar Nerve Stimulation Recording Device Recording Device Nerve Stimulator->Recording Device Twitch Data Establish Baseline Establish Baseline Administer Drug Administer Drug Establish Baseline->Administer Drug Single Twitch Monitor Onset Monitor Onset Administer Drug->Monitor Onset TOF Stimulation Monitor Recovery Monitor Recovery Monitor Onset->Monitor Recovery TOF Stimulation Determine Onset Time Determine Onset Time Monitor Onset->Determine Onset Time Calculate ED95 Calculate ED95 Monitor Recovery->Calculate ED95 Determine Duration Determine Duration Monitor Recovery->Determine Duration

Experimental workflow for assessing neuromuscular blockade.

Mechanism of Action at the Neuromuscular Junction

Aminosteroidal muscle relaxants are non-depolarizing agents, meaning they act as competitive antagonists to acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1][11][12]

Signaling Pathway of Neuromuscular Transmission and Blockade
  • Nerve Impulse Arrival: An action potential travels down the motor neuron to the presynaptic terminal.

  • ACh Release: The depolarization of the presynaptic terminal triggers the influx of Ca2+, leading to the release of ACh into the synaptic cleft.[13]

  • ACh Binding: ACh diffuses across the synaptic cleft and binds to the two alpha subunits of the postsynaptic nAChRs.[11]

  • Muscle Fiber Depolarization: The binding of ACh opens the ion channel of the nAChR, allowing an influx of Na+ and a smaller efflux of K+, leading to depolarization of the motor endplate (end-plate potential).

  • Muscle Contraction: If the end-plate potential reaches the threshold, it triggers an action potential in the muscle fiber, leading to Ca2+ release from the sarcoplasmic reticulum and subsequent muscle contraction.

  • Competitive Inhibition: Aminosteroidal muscle relaxants, present in the synaptic cleft, compete with ACh for the binding sites on the nAChRs. By binding to these receptors without activating them, they prevent ACh from binding and thus inhibit muscle fiber depolarization and contraction.[11][12]

G Action Potential Arrives Action Potential Arrives ACh Release ACh Release Action Potential Arrives->ACh Release ACh Binds to nAChR ACh Binds to nAChR ACh Release->ACh Binds to nAChR Na+ Influx Na+ Influx ACh Binds to nAChR->Na+ Influx Muscle Depolarization Muscle Depolarization Na+ Influx->Muscle Depolarization Muscle Contraction Muscle Contraction Muscle Depolarization->Muscle Contraction Aminosteroid Drug Aminosteroid Drug Blocks nAChR Blocks nAChR Aminosteroid Drug->Blocks nAChR

Signaling pathway at the neuromuscular junction.

Conclusion

The aminosteroidal muscle relaxants represent a significant class of drugs in anesthesia, each with a distinct pharmacological profile. Pancuronium is characterized by its long duration of action. Vecuronium and rocuronium have an intermediate duration, with rocuronium having the advantage of a more rapid onset.[11] Rapacuronium was designed for a rapid onset and short duration but was withdrawn from the market. The choice of agent depends on the anticipated duration of the surgical procedure and the desired speed of onset for intubation. A thorough understanding of their comparative pharmacology, based on standardized experimental evaluation, is crucial for their safe and effective clinical use.

References

A Comparative Analysis of the Potency of Steroidal Neuromuscular Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of commonly used steroidal neuromuscular blocking agents. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and evaluation of these compounds.

Potency Comparison

The potency of neuromuscular blocking agents is typically quantified by the effective dose required to produce a 50% (ED50) or 95% (ED95) depression of the twitch height in response to nerve stimulation. The following table summarizes the ED50 and ED95 values for several common steroidal neuromuscular blockers in humans, providing a clear comparison of their relative potencies.

DrugED50 (µg/kg)95% Confidence Interval (ED50)ED95 (µg/kg)95% Confidence Interval (ED95)Relative Potency (based on ED50)
Rocuronium144.8140.4-149.3322.1307.5-337.31
Pancuronium32.431.7-32.958.156.2-60.14.5
Pipecuronium27.126.5-27.648.746.9-50.55.4
Vecuronium23.722.7-24.839.938.4-41.46

Data sourced from a study conducted in ASA I or II patients during propofol-fentanyl-nitrous oxide-oxygen anaesthesia[1].

Experimental Protocols

The determination of neuromuscular blocker potency relies on precise and standardized experimental protocols. The following outlines a typical methodology used in clinical studies to ascertain the dose-response relationship of these agents.

1. Subject Population and Anesthesia:

  • Studies are typically conducted in a cohort of patients classified as ASA physical status I or II, ensuring a baseline of good health.

  • A standardized anesthetic regimen is employed to minimize confounding variables. A common combination includes an intravenous anesthetic (e.g., propofol), an opioid analgesic (e.g., fentanyl), and an inhalational agent (e.g., nitrous oxide in oxygen)[1]. The choice of anesthetic is crucial, as many inhalational anesthetics can potentiate the effects of neuromuscular blockers[2][3][4].

2. Neuromuscular Monitoring:

  • The primary method for quantifying neuromuscular blockade is through the use of a peripheral nerve stimulator to evoke a muscle response, which is then measured.

  • Stimulation: The ulnar nerve is a common site for stimulation, with electrodes placed over the nerve at the wrist. Single twitch stimulation is often delivered at regular intervals, for example, every 10 seconds[1].

  • Measurement: The evoked mechanical response of the thenar muscles (mechanomyography) is recorded. The force of the thumb adduction is measured by a force transducer. The degree of neuromuscular block is expressed as the percentage depression of the twitch height from the baseline measurement before drug administration.

  • Train-of-Four (TOF) Stimulation: This is a widely used pattern of stimulation where four supramaximal stimuli are delivered at a frequency of 2 Hz. The ratio of the fourth twitch height to the first (T4/T1 ratio) is a sensitive indicator of non-depolarizing neuromuscular blockade. A TOF count, the number of visible twitches, is also used to assess the depth of blockade[5][6].

3. Dose-Response Curve Construction:

  • To determine the ED50 and ED95, a dose-response curve is constructed.

  • Cumulative Dosing: A common technique involves the administration of incremental doses of the neuromuscular blocking agent. After each dose, the maximal depression of the twitch height is recorded. Subsequent doses are administered until a near-complete or complete block is achieved[7].

  • Single Bolus Dosing: Alternatively, different groups of subjects can receive a single bolus dose of the drug at various concentrations, and the peak effect is recorded for each dose level[8].

  • Data Analysis: The dose-response data is then analyzed using statistical methods such as probit analysis or non-linear regression to calculate the ED50 and ED95 values and their corresponding confidence intervals[1][9].

Signaling Pathway of Steroidal Neuromuscular Blockers

Steroidal neuromuscular blockers are non-depolarizing agents that act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. The following diagram illustrates this mechanism of action.

Neuromuscular_Junction_Blockade cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Membrane Nerve_Impulse Nerve Impulse Voltage_Gated_Ca_Channel Voltage-Gated Ca²⁺ Channel Nerve_Impulse->Voltage_Gated_Ca_Channel 1. Arrives ACh_Vesicle Acetylcholine (ACh) Vesicle Voltage_Gated_Ca_Channel->ACh_Vesicle 2. Opens, Ca²⁺ influx ACh_Release ACh_Vesicle->ACh_Release 3. Vesicle fusion ACh ACh ACh_Release->ACh 4. ACh released nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR 5a. Binds NMBA Steroidal NMBA NMBA->nAChR 5b. Competitively Blocks Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Opens No_Muscle_Contraction No Muscle Contraction nAChR->No_Muscle_Contraction Remains Closed Muscle_Contraction Muscle Contraction Ion_Channel->Muscle_Contraction Na⁺ influx -> Depolarization

Caption: Mechanism of action of steroidal neuromuscular blockers.

Experimental Workflow for Potency Determination

The following diagram outlines the typical workflow for an in vivo experiment to determine the potency of a steroidal neuromuscular blocker.

Potency_Determination_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Patient_Selection Select ASA I/II Patients Anesthesia_Induction Induce and Maintain Anesthesia Patient_Selection->Anesthesia_Induction Monitoring_Setup Set up Neuromuscular Monitoring Anesthesia_Induction->Monitoring_Setup Baseline_Measurement Record Baseline Twitch Response Monitoring_Setup->Baseline_Measurement Drug_Administration Administer Drug (Cumulative or Single Dose) Baseline_Measurement->Drug_Administration Record_Response Record Twitch Depression Drug_Administration->Record_Response Dose_Response_Curve Construct Dose-Response Curve Record_Response->Dose_Response_Curve Data points Calculate_Potency Calculate ED50 and ED95 Dose_Response_Curve->Calculate_Potency Statistical_Analysis Perform Statistical Analysis Calculate_Potency->Statistical_Analysis

Caption: Experimental workflow for potency determination.

References

Additive and Synergistic Effects of Vecuronium with Other Neuromuscular Blocking Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Vecuronium, a monoquaternary aminosteroid, is a non-depolarizing neuromuscular blocking drug (NMBD) with an intermediate duration of action. It is frequently used in clinical practice to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. The co-administration of vecuronium with other NMBDs can result in additive or synergistic effects, influencing the onset, potency, and duration of neuromuscular blockade. Understanding these interactions is critical for optimizing patient care, minimizing dosage, and avoiding adverse effects such as prolonged muscle weakness.

This guide provides a comparative analysis of the effects of combining vecuronium with other neuromuscular blocking agents, supported by experimental data from both in vitro and clinical studies.

Interaction with Non-Depolarizing Neuromuscular Blocking Drugs

The combination of different non-depolarizing NMBDs can lead to a neuromuscular blockade that is more profound than what would be expected from the simple addition of their individual effects. This phenomenon, known as synergism, has been observed when vecuronium is co-administered with benzylisoquinolinium compounds like atracurium, as well as with other aminosteroids like rocuronium.

Vecuronium and Atracurium

Studies have consistently demonstrated a synergistic interaction between vecuronium and atracurium. This supra-additive effect allows for a reduction in the total dose required to achieve a desired level of neuromuscular blockade, potentially by 40%.[1]

Experimental Data: Vecuronium and Atracurium Combination

ParameterVecuronium AloneAtracurium AloneVecuronium + Atracurium CombinationStudy PopulationReference
ED50 24 µg/kg144 µg/kg9 µg/kg (Vecuronium) + 57 µg/kg (Atracurium)Adult Patients[2]
ED95 45 µg/kg277 µg/kg17 µg/kg (Vecuronium) + 110 µg/kg (Atracurium)Adult Patients[2]
ED95 (Equipotent Ratio 4:1) --24 µg/kg (Vecuronium) + 95 µg/kg (Atracurium)Children (3-10 yrs)[1]
Duration of Action 43.5 ± 9.2 min41.1 ± 3.8 min53.9 ± 9.7 minPatients for Laparoscopic Cholecystectomy[3]
In Vitro ED50 5.89 ± 0.16 x 10⁻⁶ M1.12 ± 0.0035 x 10⁻⁵ MLog dose-response curve shifted left (increased potency)Rat Phrenic Nerve-Hemidiaphragm[4]

Experimental Protocol: Clinical Evaluation of Vecuronium-Atracurium Interaction

A study investigating this interaction in adult patients under intravenous anesthesia with nitrous oxide ventilation employed the following methodology[2]:

  • Patient Groups: Patients were divided into groups to receive either vecuronium alone, atracurium alone, or a combination.

  • Anesthesia: Anesthesia was maintained with intravenous drugs and ventilation with nitrous oxide.

  • Neuromuscular Monitoring: The degree of neuromuscular blockade was quantified by monitoring the depression of the first response to a train-of-four (TOF) stimulation via electromyography.

  • Dose-Response Calculation: Effective doses (ED50, ED90, ED95) for each relaxant were calculated by administering small, incremental amounts of the drugs. For the combination, equipotent fractions of the ED50 were administered to determine the new effective doses.

  • Interaction Analysis: The type of interaction (additive, synergistic, or antagonistic) was determined by calculating the algebraic sum of the ratios between the calculated and effective doses. A sum less than 1 indicated synergism.[2]

The synergistic interaction observed in vitro suggests that the mechanism is not dependent on pharmacokinetic factors like distribution or metabolism but rather on a pharmacodynamic interaction at the neuromuscular junction.[4] One hypothesis is that the different "competitive" blocking agents may have different modes of action or interact with multiple receptor sites.[4]

Vecuronium and Other Steroidal NMBDs (Rocuronium, Pancuronium)

The interaction between vecuronium and other aminosteroid NMBDs, such as rocuronium and pancuronium, has been found to be additive.[5] This means the combined effect is equal to the sum of their individual effects.

Experimental Data: Vecuronium and Rocuronium/Pancuronium Combination

Drug(s)ED50 (µg/kg)ED95 (µg/kg)Interaction TypeReference
Vecuronium 23.739.9-[5]
Rocuronium 144.8322.1-[5]
Pancuronium 32.458.1-[5]
Vecuronium + Rocuronium --Additive[5]
Vecuronium + Pancuronium -ED95: 29 µg/kg of eachNo Potentiation (Additive)[6]

Experimental Protocol: Isobolographic Analysis

The nature of the interaction between steroidal NMBDs was assessed in adult patients during propofol-fentanyl-nitrous oxide-oxygen anesthesia using the following protocol[5]:

  • Dose-Response Curves: Dose-response relationships for each drug (rocuronium, pancuronium, pipecuronium, and vecuronium) and their combination with rocuronium were established.

  • Neuromuscular Monitoring: Neuromuscular block was measured by recording the evoked thenar mechanomyographic response to single twitch stimulation of the ulnar nerve at 10-second intervals.

  • Data Analysis: Probit analysis was used to determine the dose-response curves. Isobolographic and algebraic (fractional) analyses were then employed to assess the combined effect of equipotent doses and define the type of interaction.[5]

An isobologram is a graphical representation used to show the interaction between two drugs. The line of additivity connects the ED50 of each drug on the x and y axes. A data point for the combination falling on this line indicates an additive effect, below the line indicates synergism, and above the line indicates antagonism.

Conceptual Isobologram for Drug Interaction y_axis Dose of Drug B x_axis Dose of Drug A origin origin origin->y_axis ED50 B origin->x_axis ED50 A ED50_A antagonism Antagonism additive_point antagonism_point

Caption: Conceptual Isobologram for Drug Interaction.

Interaction with Depolarizing Neuromuscular Blocking Drugs

Vecuronium and Succinylcholine

The prior administration of succinylcholine, a depolarizing NMBD, can enhance the neuromuscular blocking effect and duration of action of vecuronium.[7][8] If succinylcholine is used for intubation, it is recommended to delay the administration of vecuronium until the patient shows signs of recovering from the succinylcholine-induced blockade.[8] This allows for a potential reduction in the initial dose of vecuronium.[8]

However, some studies have found no significant difference in the duration of neuromuscular blockade from vecuronium, whether or not succinylcholine was administered beforehand.[9] One study did note that the onset time of vecuronium was significantly shorter and its duration longer in groups that had previously received succinylcholine.[10]

Experimental Data: Vecuronium Following Succinylcholine

ParameterControl Group (Vecuronium 0.15 mg/kg alone)Succinylcholine Group (Succinylcholine 1 mg/kg followed by Vecuronium 0.15 mg/kg)AnesthesiaReference
Duration of Initial Blockade 58.5 ± 21.5 min56.5 ± 12.8 minEnflurane[9]
Duration of Supplemental Doses ~35 min~35 minEnflurane[9]

Signaling Pathway and Experimental Workflow

Vecuronium, like other non-depolarizing NMBDs, acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking acetylcholine from binding, it prevents depolarization of the motor endplate and subsequent muscle contraction.

Neuromuscular Junction Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Membrane (Muscle) Nerve_Impulse Action Potential Vesicle Synaptic Vesicle (contains ACh) Nerve_Impulse->Vesicle ACh_Release ACh Release Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Vecuronium Vecuronium Vecuronium->nAChR Blocks Depolarization End-Plate Potential (Depolarization) nAChR->Depolarization Ion Channel Opens Contraction Muscle Contraction Depolarization->Contraction

Caption: Neuromuscular Junction Signaling Pathway.

The assessment of these drug interactions in a clinical setting follows a structured workflow to ensure patient safety and data accuracy.

Clinical Trial Workflow for NMBD Interaction Patient_Selection Patient Selection (e.g., ASA I-II) Anesthesia_Induction Induction & Maintenance of Anesthesia Patient_Selection->Anesthesia_Induction Monitoring Establish Neuromuscular Monitoring (e.g., TOF) Anesthesia_Induction->Monitoring Baseline Record Baseline Measurements Monitoring->Baseline Randomization Randomize to Drug Group (Vecuronium, Drug B, Combo) Baseline->Randomization Drug_Admin Administer Study Drug(s) Randomization->Drug_Admin Data_Collection Record Onset, Duration, Depth of Block, Recovery Drug_Admin->Data_Collection Analysis Analyze Data (e.g., Isobolography) Data_Collection->Analysis

Caption: Clinical Trial Workflow for NMBD Interaction.

Conclusion

The interaction between vecuronium and other neuromuscular blocking drugs is complex and varies depending on the class of the co-administered agent.

  • With Atracurium (Benzylisoquinolinium): A synergistic or supra-additive effect is observed, leading to a more potent neuromuscular block than expected. This allows for a reduction in the total dose of both agents.[1][2]

  • With other Aminosteroids (Rocuronium, Pancuronium): The interaction is primarily additive, meaning the combined effect is the sum of their individual effects without significant potentiation.[5]

  • With Succinylcholine (Depolarizing Agent): Prior administration of succinylcholine can enhance and prolong the effect of a subsequent dose of vecuronium, although the clinical significance on duration can vary between studies.[7][10]

For researchers and drug development professionals, these findings underscore the importance of pharmacodynamic interactions at the receptor level. The synergistic effect seen with drugs from different classes (aminosteroid and benzylisoquinolinium) suggests complex interactions with the nicotinic acetylcholine receptor that are not fully explained by simple competitive binding. Further investigation into these mechanisms could lead to the development of new drug combinations with improved clinical profiles. Clinicians must be aware of these interactions to accurately titrate drug doses, predict the duration of neuromuscular blockade, and ensure patient safety.

References

Safety Operating Guide

Proper Disposal of Vecuronium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Vecuronium Bromide is critical for laboratory safety and environmental protection. This potent neuromuscular blocking agent requires specific handling procedures to mitigate risks to personnel and prevent environmental contamination. This guide provides essential safety and logistical information, outlining the procedural steps for the proper disposal of this compound in a research and development setting.

Core Principles of this compound Waste Management

The primary methods for the disposal of this compound revolve around regulatory compliance, containment, and appropriate destruction. The consensus from safety data sheets (SDS) and environmental health and safety guidelines is that incineration is the preferred method of disposal.[1] All waste must be handled in accordance with local, state, and federal regulations.[1][2] A general hierarchy of controls should be considered, prioritizing waste reduction, reuse, and recycling before ultimately opting for disposal.[2]

Spill Management and Cleanup Protocols

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and dispersal. The following table summarizes the recommended procedures for managing spills of this compound powder.

Spill Size Cleanup Procedure Containment and Disposal Required Personal Protective Equipment (PPE)
Minor Spill 1. Lightly wet the this compound powder to prevent dust generation.[1] 2. Absorb the wetted material with a damp, absorbent cloth.[1] 3. Clean the spill area thoroughly.[3]Place the absorbent cloth and any contaminated materials into a suitable, closed, and labeled waste container for disposal.[2][4]Nitrile or latex gloves, safety glasses or goggles, lab coat, and a disposable dust/mist respirator (N95) if dust is present.[1]
Major Spill 1. Evacuate non-essential personnel from the area and move upwind.[2][3] 2. Ventilate the area to reduce dust exposure.[1] 3. Use a vacuum cleaner equipped with a HEPA filter to clean up the spilled powder.[5] Avoid dry sweeping.[5]Place the collected material into a designated, labeled hazardous waste container.[4][5] Dispose of the waste via a licensed waste disposal contractor.[5]Specialized clothing may be required. At a minimum: chemical-resistant gloves, chemical goggles or face shield, and a NIOSH-approved respirator.[4][5]

Disposal Workflow for this compound Waste

The logical flow for the proper disposal of this compound, from initial handling to final destruction, is illustrated in the diagram below. This workflow emphasizes the critical decision points and required actions to ensure safety and compliance.

This compound Disposal Workflow A Unused or Expired This compound D Segregate as Hazardous Chemical Waste A->D B Contaminated Materials (e.g., vials, syringes, PPE) B->D C Spilled this compound C->D E Package in a suitable, closed, and labeled container D->E F Store in a designated hazardous waste accumulation area E->F G Arrange for pickup by a licensed hazardous waste contractor F->G H Transport to an approved waste management facility G->H I Recommended Disposal Method: Incineration H->I J Verify compliance with local, state, and federal regulations I->J

Caption: Logical workflow for the safe disposal of this compound waste.

Key Experimental Protocols and Considerations

The disposal procedures outlined are based on established safety protocols and regulatory requirements rather than specific laboratory experiments. The key "protocol" is adherence to hazardous waste management standards.

Important Considerations:

  • Avoid Drain Disposal: Under no circumstances should this compound be disposed of down the drain.[1] This can lead to environmental contamination of waterways.

  • Incompatible Materials: Store this compound waste away from strong oxidizing agents.[1]

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[5] Do not reuse these containers.[5]

  • Personal Hygiene: Always wash hands thoroughly after handling this compound.[1] Avoid eating, drinking, or smoking in areas where this chemical is handled.[1]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for additional requirements.

References

Safeguarding Your Research: Essential Protocols for Handling Vecuronium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vecuronium Bromide, a potent neuromuscular blocking agent. Adherence to these procedural steps is critical to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Respiratory Protection NIOSH-approved respiratorA disposable dust/mist respirator (N95) is recommended if dust generation is possible.[1] Personnel must be fit-tested and approved for respirator use under OSHA Standard 29 CFR 1910.134.[1] For situations with inadequate ventilation, a self-contained breathing apparatus (SCBA) may be warranted.
Hand Protection Impervious glovesNitrile or latex gloves are suitable.[1][2] For bulk processing, impervious gloves meeting EN374, ASTM F1001, or equivalent international standards are recommended.[2] Double gloving should be considered.[3]
Eye Protection Safety glasses or gogglesSafety glasses with side-shields are recommended, especially if splashes are likely.[2][4] These should comply with EN166, ANSI Z87.1, or equivalent international standards.[2]
Body Protection Lab coat or protective clothingA lab coat with a closed front and long sleeves is necessary.[1] For bulk processing or where skin contact is possible, impervious protective clothing meeting standards like EN13982 or ANSI 103 is recommended.[2]

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound minimizes the risk of accidental exposure.

Receiving and Storage:

  • Upon receipt, inspect containers for damage.

  • Store in original, tightly closed containers in a dry, cool, and well-ventilated area.[4]

  • Keep at a temperature not exceeding 25°C and protect from light.[4]

  • Store separately from all other medications, ideally in a lidded, high-alert container labeled "WARNING: PARALYZING AGENT – CAUSES RESPIRATORY ARREST".[5]

Handling and Preparation:

  • All handling should occur within a designated area, preferably a Class II Type A Biological Safety Cabinet or a fume hood to ensure adequate ventilation.[1]

  • Avoid generating dust.[3] If working with the powdered form, handle it in a way that minimizes airborne particles.

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with large volumes of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with cool, soapy water for 15 minutes.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. Provide artificial respiration if necessary.[1]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting in an unconscious person.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • All materials contaminated with this compound, including vials, syringes, gloves, and lab coats, should be considered hazardous waste.

  • Place waste in an appropriately labeled, sealed container for disposal.[2]

Disposal Method:

  • The recommended method for disposing of sterile this compound is incineration at an approved and permitted incinerator.[1]

  • Drain disposal is not recommended.[1]

  • Always adhere to local, state, and federal regulations for hazardous waste disposal.[1]

Spill Management Protocol

In the event of a spill, a swift and organized response is critical.

Minor Spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, lightly wet the this compound powder to prevent it from becoming airborne.[1]

  • Absorb the spill with a damp absorbent cloth.[1]

  • Place the contaminated cloth and any other cleanup materials into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly.

Major Spills:

  • Evacuate all non-essential personnel from the area and move upwind.[3]

  • Alert emergency responders and inform them of the nature and location of the hazard.[3]

  • Only personnel trained in hazardous material cleanup should address major spills.

G cluster_handling This compound Handling Workflow cluster_disposal Disposal Workflow cluster_spill Spill Response Receipt Receipt & Inspection Storage Secure & Segregated Storage (Labeled High-Alert) Receipt->Storage Inspect & Log Preparation Preparation in Controlled Environment (e.g., BSC/Fume Hood) Storage->Preparation Retrieve with PPE Use Use in Experiment Preparation->Use Handle with Care Waste_Gen Generation of Contaminated Waste (Vials, PPE, etc.) Use->Waste_Gen Segregation Segregation into Labeled Hazardous Waste Container Waste_Gen->Segregation Immediate Containment Disposal Incineration at Approved Facility Segregation->Disposal Follow Regulations Spill Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess Minor_Spill Minor Spill Protocol: 1. Restrict Area 2. Wet Powder 3. Absorb & Clean Assess->Minor_Spill Minor Major_Spill Major Spill Protocol: 1. Evacuate 2. Notify Authorities Assess->Major_Spill Major Spill_Cleanup Dispose of Cleanup Materials as Hazardous Waste Minor_Spill->Spill_Cleanup

Caption: Workflow for safe handling, disposal, and spill response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.